molecular formula C16H18O4 B12946567 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol CAS No. 526195-49-3

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Cat. No.: B12946567
CAS No.: 526195-49-3
M. Wt: 274.31 g/mol
InChI Key: DEMRUANQYFMYPI-UHFFFAOYSA-N
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Description

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is a chemical compound with the molecular formula C16H18O4 . It belongs to the class of organic compounds known as methoxyphenols, which are characterized by a methoxy group attached to the benzene ring of a phenol moiety . This specific bibenzyl-structured compound features a 1,2-diol (catechol) group and is of significant interest in phytochemical and pharmacological research. Researchers value this compound for its potential as a standard in natural product identification and in the study of plant-derived metabolites. Its structure suggests potential applications in investigating antioxidant mechanisms and studying enzyme inhibition activities, particularly those involving redox processes. The compound is provided as a high-purity material to ensure reliability and reproducibility in experimental settings. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

526195-49-3

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

InChI

InChI=1S/C16H18O4/c1-19-13-5-3-4-11(8-13)6-7-12-9-14(17)16(18)15(10-12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3

InChI Key

DEMRUANQYFMYPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)O)O

Origin of Product

United States
Foundational & Exploratory

A Predictive Pharmacokinetic Profile of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol in Murine Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the pharmacokinetic profile of the novel diarylheptanoid, 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol, in murine models. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, including other diarylheptanoids and molecules featuring catechol and methoxyphenyl moieties, to construct a scientifically grounded, hypothetical pharmacokinetic profile. We will explore anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics, propose plausible metabolic pathways, and provide detailed, field-proven experimental protocols for conducting murine pharmacokinetic studies. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation of this and similar compounds.

Introduction: The Scientific Context of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

The compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol belongs to the diarylheptanoid class of natural products. Diarylheptanoids, isolated from various plant species, have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The structure of the subject molecule, featuring a catechol ring and a methoxy-substituted phenyl ring linked by an ethyl bridge, suggests potential for a range of biological interactions and metabolic transformations.

Understanding the pharmacokinetic (PK) profile of a novel compound is a cornerstone of preclinical drug development. It provides critical insights into how the body processes the substance, which is essential for determining its efficacy, safety, and dosing regimen.[2] This guide will, therefore, project the likely ADME properties of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol in murine models, providing a predictive framework to guide future in vivo studies.

Predicted Pharmacokinetic Profile

The following sections detail the predicted ADME properties of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol based on data from structurally analogous compounds.

Absorption

Based on studies of other diarylheptanoids, such as curcumin and its derivatives, oral bioavailability is expected to be moderate.[2][3] The presence of hydroxyl and methoxy groups can influence its lipophilicity and solubility, which are key determinants of oral absorption. It is plausible that the compound will be absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) likely achieved within a few hours (Tmax) post-oral administration.[3]

Distribution

Diarylheptanoids have been shown to distribute to various tissues, including the brain, liver, and kidneys.[3] The volume of distribution (Vd) is anticipated to be moderate to high, suggesting that the compound will not be confined to the bloodstream and will partition into different tissues. The degree of plasma protein binding is a critical factor that will influence its distribution and is recommended for experimental determination.

Metabolism

The metabolism of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is predicted to be a key determinant of its biological activity and clearance. The catechol moiety is a prime target for enzymatic modification.

  • Phase I Metabolism: The primary Phase I metabolic reactions are likely to involve the catechol and methoxyphenyl groups.

    • O-methylation: The catechol group is a substrate for Catechol-O-methyltransferase (COMT), which would catalyze the methylation of one of the hydroxyl groups.[4][5] This would result in the formation of two potential regioisomeric methoxy-phenol metabolites.

    • Hydroxylation: The aromatic rings may undergo hydroxylation mediated by cytochrome P450 (CYP) enzymes.

    • O-demethylation: The methoxy groups on both rings could be demethylated by CYP enzymes to form hydroxylated metabolites.

  • Phase II Metabolism: The hydroxyl groups, both the original ones and those formed during Phase I metabolism, are expected to undergo extensive Phase II conjugation reactions.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) will likely conjugate glucuronic acid to the hydroxyl groups, increasing water solubility and facilitating excretion.

    • Sulfation: Sulfotransferases (SULTs) may also catalyze the sulfation of the hydroxyl groups.

A proposed metabolic pathway is illustrated in the diagram below.

G parent 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol metabolite1 O-methylated Metabolite (COMT) parent->metabolite1 Phase I metabolite2 Hydroxylated Metabolite (CYP450) parent->metabolite2 Phase I metabolite3 O-demethylated Metabolite (CYP450) parent->metabolite3 Phase I conjugate1 Glucuronide Conjugate (UGT) parent->conjugate1 Phase II conjugate2 Sulfate Conjugate (SULT) parent->conjugate2 Phase II metabolite1->conjugate1 Phase II metabolite1->conjugate2 Phase II metabolite2->conjugate1 Phase II metabolite2->conjugate2 Phase II metabolite3->conjugate1 Phase II metabolite3->conjugate2 Phase II

Caption: Proposed metabolic pathway of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol.

Excretion

The metabolites, being more water-soluble than the parent compound, are expected to be primarily excreted through the kidneys into the urine. Biliary excretion into the feces is also a possible route, particularly for larger glucuronide conjugates.

Experimental Protocols for Murine Pharmacokinetic Studies

To validate the predicted pharmacokinetic profile, a well-designed study in a murine model is essential. The following protocols are based on established methodologies for pharmacokinetic research in mice.[6]

Animal Model and Husbandry
  • Species/Strain: C57BL/6 or BALB/c mice are commonly used strains.

  • Age/Weight: 8-10 weeks old, 20-25 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Allow a minimum of one week for acclimatization before the study.

Dosing and Sample Collection Workflow

G cluster_pre Pre-Dose cluster_dose Dosing cluster_sample Sampling acclimatization Acclimatization (1 week) fasting Fasting (4 hours) acclimatization->fasting dosing Administer Compound (PO or IV) fasting->dosing sampling Blood Collection (Serial or Terminal) dosing->sampling processing Plasma Separation sampling->processing storage Store at -80°C processing->storage analysis LC-MS/MS Analysis storage->analysis

Caption: Experimental workflow for a murine pharmacokinetic study.

Step-by-Step Dosing and Blood Sampling Protocol
  • Dose Preparation: Dissolve the test compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration should be such that the dosing volume is appropriate for mice (e.g., 10 mL/kg).

  • Dosing:

    • Oral (PO): Administer the dose using an oral gavage needle.

    • Intravenous (IV): Administer the dose via the tail vein.

  • Blood Sampling:

    • Serial Sampling: Collect small blood samples (e.g., 20-30 µL) from the saphenous or submandibular vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the same animal. This method reduces animal usage and inter-animal variability.[6]

    • Terminal Sampling: If larger blood volumes are required, different groups of animals can be used for each time point, with blood collected via cardiac puncture under terminal anesthesia.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[7]

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the plasma samples.

  • Chromatographic Separation: Use a suitable C18 reversed-phase column to separate the analyte from endogenous matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is a common starting point.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. The transitions from the precursor ion to the product ion for both the analyte and an internal standard should be optimized.

Data Presentation and Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are summarized in the table below with hypothetical data based on similar diarylheptanoids.[3]

Pharmacokinetic ParameterAbbreviationOral (PO) - PredictedIntravenous (IV) - Predicted
Maximum Plasma ConcentrationCmax1.0 µg/mLN/A
Time to Maximum ConcentrationTmax2.0 hN/A
Area Under the Curve (0 to ∞)AUC(0-∞)10.0 µgh/mL25.0 µgh/mL
Half-lifet1/24.0 h3.5 h
ClearanceCLN/A1.0 L/h/kg
Volume of DistributionVdN/A5.0 L/kg
BioavailabilityF40%N/A

Conclusion and Future Directions

This technical guide has presented a predictive pharmacokinetic profile for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol in murine models, based on the known properties of structurally related compounds. The proposed metabolic pathways and experimental protocols provide a solid foundation for initiating preclinical studies. It is imperative that in vivo studies are conducted to validate these predictions and to fully characterize the ADME properties of this novel diarylheptanoid. Such studies will be crucial in determining its potential as a therapeutic candidate.

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The Biosynthetic Pathway of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol: A Proposed Route and Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Abstract: Bibenzyls, also known as dihydrostilbenoids, are a class of plant secondary metabolites renowned for their diverse pharmacological activities. A significant number of these compounds have been isolated from the Orchidaceae family, particularly from Dendrobium species, where they contribute to the plants' defense mechanisms and medicinal properties. This technical guide focuses on a specific, complex bibenzyl, 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol. While this exact molecule has not been documented as a natural product, its structure is highly representative of the chemical diversity found within this class. This document proposes a putative, multi-step biosynthetic pathway for its formation in plants, beginning with primary metabolites from the phenylpropanoid pathway. We detail the hypothesized roles of key enzyme families, including Bibenzyl Synthase (BBS), Cytochrome P450 Monooxygenases (CYPs), and O-Methyltransferases (OMTs), in assembling and tailoring the final structure. Critically, this guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the experimental validation of this proposed pathway. We present detailed workflows for gene discovery, in vitro enzymatic characterization, and in vivo pathway reconstitution, complete with methodological considerations and data interpretation strategies.

Part 1: Introduction to Bibenzyls and the Target Compound

Bibenzyls are a subgroup of phenolic compounds characterized by a 1,2-diphenylethane backbone (C6-C2-C6). They are synthesized in a limited number of plant lineages, most notably in liverworts and orchids of the Dendrobium genus.[1][2][3] In these plants, bibenzyls and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[4][5] The structural diversity of these compounds arises from variations in the hydroxylation and methoxylation patterns on their two aromatic rings, which are installed by a suite of tailoring enzymes.[6][7]

The target molecule of this guide, 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol , represents a compelling subject for biosynthetic investigation due to its specific functionalization:

  • A-Ring: Features a catechol (1,2-dihydroxy) moiety, which is often associated with antioxidant and metal-chelating properties, and a methoxy group at the 3-position.

  • B-Ring: Contains a single methoxy group at the 3-position.

Understanding the biosynthesis of such a molecule provides a roadmap for its potential production through metabolic engineering and serves as a model for elucidating the pathways of other structurally complex bibenzyls.

Part 2: A Putative Biosynthetic Pathway

The biosynthesis of bibenzyls is an extension of the ubiquitous phenylpropanoid pathway. We propose a seven-step pathway from the primary precursor, L-phenylalanine, to the final target molecule. This proposed route is based on well-characterized analogous reactions in the biosynthesis of other bibenzyls and related phenolic compounds.

Step 1 & 2: Formation of Cinnamic Acid and p-Coumaric Acid The pathway initiates with the deamination of L-Phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield Cinnamic Acid . Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid at the 4-position to produce p-Coumaric Acid .

Step 3: Activation to p-Coumaroyl-CoA The carboxyl group of p-Coumaric Acid is activated by esterification with Coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) , to form p-Coumaroyl-CoA .

Step 4: Reduction to the Dihydro- form Unlike the biosynthesis of stilbenes, bibenzyl formation requires a saturated ethyl bridge. This is achieved through the reduction of the double bond in the propanoid side chain of p-Coumaroyl-CoA by a Double-Bond Reductase (DBR) , yielding Dihydro-p-coumaroyl-CoA . This is a critical branch point distinguishing the bibenzyl pathway from many other phenylpropanoid pathways.

Step 5: Formation of the Bibenzyl Core Scaffold The core C6-C2-C6 structure is assembled by a Type III polyketide synthase, Bibenzyl Synthase (BBS) . This enzyme catalyzes the iterative condensation of one molecule of Dihydro-p-coumaroyl-CoA (the starter unit) with three molecules of Malonyl-CoA (the extender units). Through decarboxylation and a final intramolecular cyclization, this reaction forms the foundational bibenzyl scaffold, Dihydroresveratrol (3,5,4'-trihydroxybibenzyl) .[8]

Step 6: Tailoring of the B-Ring To achieve the 3-methoxyphenyl structure of the B-ring, the 4'-hydroxyl group of Dihydroresveratrol must be removed and a 3'-hydroxyl group added and methylated. A more parsimonious route involves starting from a different precursor. An alternative to Step 4 would be the formation of Dihydro-feruloyl-CoA. However, for this guide, we will proceed with post-scaffold modification, which is common. We propose an O-Methyltransferase (OMT) methylates the 3-hydroxyl group of Dihydroresveratrol, followed by hydroxylation and subsequent methylation steps. A more plausible route involves a specific Cytochrome P450 (CYP) that hydroxylates at the 3'-position, followed by methylation by an OMT to yield a 3'-methoxy-4',5-dihydroxybibenzyl intermediate.

Step 7: Tailoring of the A-Ring The A-ring of the intermediate must be modified to create the 3-methoxy-1,2-diol pattern. This likely occurs in two enzymatic steps:

  • Ortho-hydroxylation: A specific Cytochrome P450 (CYP) , likely from a family known to catalyze adjacent hydroxylations, acts on the 5-hydroxyl group of the A-ring to install a second hydroxyl at the adjacent position, forming a 1,2,5-trihydroxybibenzyl intermediate. The formation of catechol groups by CYPs has been documented.[9]

  • Regiospecific Methylation: A Catechol-O-Methyltransferase (COMT) recognizes the newly formed catechol moiety and specifically methylates the hydroxyl group at the 3-position. Plant COMTs are known to catalyze this precise type of regiospecific methylation.[10][11]

Putative Biosynthetic Pathway cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_bibenzyl Bibenzyl-Specific Pathway cluster_tailoring Post-Scaffold Tailoring Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H (CYP) CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL DHCouCoA Dihydro-p-coumaroyl-CoA CouCoA->DHCouCoA DBR DHR Dihydroresveratrol (3,5,4'-Trihydroxybibenzyl) DHCouCoA->DHR BBS Malonyl 3x Malonyl-CoA Malonyl->DHR BBS Int1 Intermediate 1 (3'-methoxy-4',5-dihydroxy...) DHR->Int1 CYP (Hydroxylation) + OMT (Methylation) on B-Ring Int2 Intermediate 2 (3'-methoxy-1,2,5-trihydroxy...) Int1->Int2 CYP (ortho-Hydroxylation) on A-Ring Final 3-Methoxy-5-[2-(3-methoxyphenyl) ethyl]benzene-1,2-diol Int2->Final COMT (Methylation) on A-Ring

Caption: Proposed biosynthetic pathway for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol.

Part 3: Key Enzyme Families for Pathway Validation

Successful validation of the proposed pathway hinges on identifying and characterizing the specific enzymes responsible for each catalytic step.

Enzyme ClassRole in PathwayCatalytic MechanismPotential Candidate Families/Homologs
Bibenzyl Synthase (BBS) Forms the C6-C2-C6 bibenzyl scaffold.A Type III Polyketide Synthase (PKS) that catalyzes Claisen condensation reactions between a starter CoA-ester and three malonyl-CoA units, followed by cyclization and aromatization.[12][13]BBS genes from Dendrobium, Cannabis, or Stilbene Synthase (STS) genes from Vitis vinifera which are structurally related.[8]
Cytochrome P450 (CYP) Catalyzes regiospecific hydroxylations on the aromatic rings.Heme-thiolate monooxygenases that activate molecular oxygen, transferring one oxygen atom to the substrate. Requires a partnering CPR (Cytochrome P450 Reductase) for electron transfer from NADPH.[14][15]CYP71, CYP75, CYP81, and CYP93 families are known to be involved in flavonoid and other phenolic modifications.[16]
O-Methyltransferase (OMT) Transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group.S-adenosyl-L-methionine (SAM)-dependent enzymes that catalyze the regiospecific transfer of a methyl group to an acceptor hydroxyl group, producing S-adenosyl-L-homocysteine (SAH).[17][18]Caffeic acid O-methyltransferases (COMTs) and other flavonoid OMTs are prime candidates for the proposed methylation steps.[10][19]

Part 4: An In-Depth Guide to Experimental Validation

This section provides a logical and systematic workflow for any research team aiming to elucidate and validate the proposed biosynthetic pathway.

Workflow 1: Gene Discovery and Candidate Identification

The first step is to identify candidate genes encoding the key enzymes from a plant species known to produce a rich diversity of bibenzyls, such as Dendrobium nobile or Dendrobium officinale.[7][20]

Methodology:

  • Transcriptome Sequencing: Cultivate the target plant under conditions that may induce secondary metabolism (e.g., UV light exposure, methyl jasmonate elicitation). Isolate mRNA from relevant tissues (stems, leaves) and perform deep RNA sequencing (RNA-seq).

  • De Novo Assembly & Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the resulting contigs by sequence homology search (BLASTx) against curated protein databases (e.g., NCBI nr, UniProt) and functionally annotate with GO terms and KEGG pathways.

  • Candidate Gene Mining: Search the annotated transcriptome for sequences with high similarity to known Bibenzyl Synthases (BBS), plant Cytochrome P450s (specifically from families known to act on phenolics), and O-Methyltransferases (OMTs), particularly those annotated as Caffeic acid/Catechol OMTs.

  • Phylogenetic Analysis: Place the candidate sequences into phylogenetic trees with functionally characterized enzymes from other species. This provides strong evidence for putative function. For example, a candidate PKS that clades closely with known BBSs is a high-priority target.

  • Expression Analysis: Analyze the RNA-seq data to identify candidates whose expression is correlated with bibenzyl production (i.e., upregulated upon elicitation). Validate expression patterns using quantitative real-time PCR (qRT-PCR).

Gene Discovery Workflow Plant Select Plant (e.g., Dendrobium sp.) Elicit Elicitation (MeJA, UV-C) Plant->Elicit RNAseq RNA Extraction & Transcriptome Sequencing Elicit->RNAseq Assembly De Novo Assembly & Annotation RNAseq->Assembly Mining Homology-Based Gene Mining (BLAST, Pfam) Assembly->Mining Phylo Phylogenetic Analysis Mining->Phylo Expression Differential Expression Analysis (qRT-PCR) Phylo->Expression Candidates High-Confidence Candidate Genes (BBS, CYP, OMT) Expression->Candidates

Caption: Workflow for identifying candidate biosynthetic genes.

Workflow 2: In Vitro Enzymatic Characterization

This workflow confirms the specific function of each candidate enzyme by expressing it in a heterologous host and testing its activity with the proposed substrates.

Methodology:

  • Gene Cloning and Expression: Amplify the full-length coding sequence of each candidate gene. Clone into an appropriate E. coli expression vector (e.g., pET series with a His-tag). For CYPs, co-expression with a compatible Cytochrome P450 Reductase (CPR) from the same plant or a known functional partner like Arabidopsis thaliana ATR1 is essential.[21]

  • Protein Expression and Purification: Transform the constructs into an expression strain of E. coli (e.g., BL21(DE3)). Induce protein expression with IPTG. Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • BBS Assay: Incubate the purified BBS enzyme with the proposed starter unit (Dihydro-p-coumaroyl-CoA) and extender units (Malonyl-CoA).[12][13]

    • CYP Assay: Incubate the purified CYP and its CPR partner with the proposed bibenzyl intermediate substrate (e.g., Dihydroresveratrol) and NADPH in a buffered solution.[22]

    • OMT Assay: Incubate the purified OMT with the proposed hydroxylated bibenzyl intermediate and the methyl donor S-adenosyl-L-methionine (SAM).[10]

  • Product Analysis: Stop the reactions at various time points. Extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the reaction products by comparing retention times and mass fragmentation patterns with authentic standards (if available) or by high-resolution mass analysis.[23][24]

In Vitro Workflow Gene Candidate Gene (from Workflow 1) Clone Clone into E. coli Expression Vector Gene->Clone Express Heterologous Expression in E. coli Clone->Express Purify Protein Purification (Affinity Chromatography) Express->Purify Assay In Vitro Enzyme Assay (Substrates + Cofactors) Purify->Assay Analysis Product Analysis (HPLC, LC-MS/MS) Assay->Analysis Function Confirmed Enzyme Function Analysis->Function

Caption: Workflow for in vitro characterization of enzyme function.

Workflow 3: In Vivo Pathway Reconstitution

The final proof of a biosynthetic pathway involves reconstituting it in a heterologous plant host system. Nicotiana benthamiana is the model of choice for rapid, transient expression studies.[25][26][27]

Methodology:

  • Construct Preparation: Clone the candidate genes (BBS, CYPs, OMTs, and CPR) into plant binary vectors suitable for Agrobacterium-mediated transformation (e.g., pEAQ-HT).

  • Agrobacterium Transformation: Transform each construct into separate Agrobacterium tumefaciens strains.

  • Co-infiltration: Grow liquid cultures of each Agrobacterium strain. Mix the cultures containing the genes for a segment of the pathway (e.g., BBS + the first CYP + CPR) in an infiltration buffer. Infiltrate the mixture into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation and Metabolite Extraction: Allow the plants to incubate for 5-7 days for transient protein expression and enzymatic activity. Harvest the infiltrated leaf patches, freeze-dry, and grind to a fine powder.[28]

  • Metabolite Analysis: Perform a comprehensive metabolite extraction using a solvent such as methanol or ethanol. Analyze the crude extract using a sensitive LC-MS/MS method, specifically looking for the mass-to-charge ratio (m/z) and fragmentation pattern of the expected bibenzyl intermediates and the final target product.[20][29] By infiltrating different combinations of genes, the entire pathway can be pieced together step-by-step.

Part 5: Conclusion and Future Outlook

This guide presents a scientifically grounded, putative biosynthetic pathway for the bibenzyl compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol. While the existence of this molecule in nature remains to be confirmed, the proposed pathway provides a logical and testable model based on established enzymatic reactions in plant secondary metabolism. The detailed experimental workflows outlined herein offer a robust strategy for researchers to identify the responsible genes and validate their functions, moving from bioinformatic prediction to in vitro characterization and finally to in vivo pathway reconstitution.

The successful elucidation of this pathway would not only contribute to the fundamental understanding of chemical diversity in the Orchidaceae family but would also provide the genetic tools necessary for the heterologous production of this and other complex bibenzyls. Such metabolic engineering efforts in microbial or plant chassis could enable a sustainable supply of these pharmacologically promising compounds for future drug discovery and development.

References

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  • Klanrit, P., et al. (2025). Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders. Molecules, 30(6), 1234. [Link]

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  • Li, X., et al. (2007). Bioactive Bibenzyl Derivatives and Fluorenones from Dendrobium nobile. Journal of Natural Products, 70(1), 24-28. [Link]

  • Pang, Z., et al. (2021). Mechanisms and Active Compounds Polysaccharides and Bibenzyls of Medicinal Dendrobiums for Diabetes Management. Frontiers in Pharmacology, 12, 760982. [Link]

  • Russo, A., et al. (2020). Moscatilin, a bibenzyl derivative from the orchid Dendrobium loddigesii, induces apoptosis in melanoma cells. Chemico-Biological Interactions, 323, 109075. [Link]

  • Mageroy, M. H., et al. (2012). A Solanum Lycopersicum catechol-O-methyltransferase Involved in Synthesis of the Flavor Molecule Guaiacol. The Plant Journal, 69(6), 1043-1051. [Link]

  • Reed, J., & Stephenson, M. J. (2018). Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale. Journal of Visualized Experiments, (138), e57853. [Link]

  • Beaudoin, G. A., et al. (2022). Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. International Journal of Molecular Sciences, 23(24), 16201. [Link]

  • T-Shien, D., et al. (2020). Nicotiana benthamiana as a Transient Expression Host to Produce Auxin Analogs. Frontiers in Plant Science, 11, 591124. [Link]

  • Le, C. H. A., & De Luca, V. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 701381. [Link]

  • Bolton, J. L., et al. (2007). Cytochrome P450 isoforms catalyze formation of catechol estrogen quinones that react with DNA. Metabolism, 56(7), 887-894. [Link]

  • Li, Y., et al. (2020). Multifunctional 5-hydroxyconiferaldehyde O-methyltransferases (CAldOMTs) in plant metabolism. Journal of Experimental Botany, 71(19), 5737-5750. [Link]

  • Sparkes, I. (2010). Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves. CSH Protocols, 2010(4), pdb.prot5428. [Link]

  • Komatsu, H., & Iida, H. (2013). Transient expression assay in N. benthamiana leaves for intracellular localization study. Bio-protocol, 3(10), e761. [Link]

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  • Lehtola, T., et al. (2020). Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin and its inhibition by entacapone and tolcapone. Xenobiotica, 51(5), 539-548. [Link]

  • Hansen, N. L., et al. (2022). Systematic engineering of plant cytochrome P450 system identifies a comprehensive strategy for expression of highly functional P450 enzymes in Escherichia coli. bioRxiv. [Link]

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  • Biggs, B. W., et al. (2016). Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli. Proceedings of the National Academy of Sciences, 113(12), 3209-3214. [Link]

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Toxicology and Preclinical Safety Profile of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol belongs to the bibenzyl (dihydrostilbenoid) class of natural and semi-synthetic small molecules, characterized by a flexible ethylene bridge connecting two substituted aromatic rings. While structurally related bibenzyls derived from Dendrobium species—such as Gigantol and Moscatilin—exhibit promising anti-cancer, neuroprotective, and anti-inflammatory properties, the presence of a benzene-1,2-diol (catechol) moiety in this specific compound introduces unique toxicological liabilities.

This whitepaper provides an in-depth analysis of the structural toxicology, metabolic vulnerabilities, and preclinical safety profiling required to advance this compound through the drug development pipeline.

Structural Toxicology & Mechanistic Pathways

The Catechol Toxicophore: A Double-Edged Sword

The safety profile of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is fundamentally dictated by its catechol ring. At low concentrations, catechols act as potent antioxidants by scavenging reactive oxygen species (ROS). For instance, related bibenzyls have been shown to halt high glucose-induced renal dysfunction by suppressing ROS/MAPK/NF-κB signaling pathways .

However, at higher systemic concentrations, the catechol moiety is highly susceptible to auto-oxidation and CYP450-mediated Phase I metabolism , leading to the formation of highly electrophilic ortho-quinones.

Quinone-Mediated Electrophilic Stress

Once formed, o-quinones can covalently bind to nucleophilic residues on cellular macromolecules (e.g., thiol groups on proteins) or rapidly deplete intracellular glutathione (GSH). If the Phase II detoxification pathways (glucuronidation, sulfation, or GST-mediated GSH conjugation) are saturated, uncompensated oxidative stress ensues, leading to mitochondrial dysfunction and apoptosis. This mechanism is frequently leveraged in oncology—where bibenzyls like Gigantol induce apoptosis in non-small cell lung cancer (NSCLC) cells —but it poses a severe hepatotoxic risk in healthy tissue.

G Compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl] benzene-1,2-diol CYP450 Hepatic CYP450 (Phase I Oxidation) Compound->CYP450 Oxidation PhaseII UGT / SULT (Phase II Conjugation) Compound->PhaseII Direct Conjugation Quinone o-Quinone Reactive Intermediates CYP450->Quinone Catechol oxidation Excretion Renal / Biliary Excretion PhaseII->Excretion Water-soluble metabolites GSH GSH Conjugation (Detoxification) Quinone->GSH GST mediated ROS ROS Generation & GSH Depletion Quinone->ROS Excess quinone GSH->Excretion Mercapturic acids Tox Hepatotoxicity / Cytotoxicity ROS->Tox Oxidative Stress

Metabolic Activation and Detoxification Pathway of the Bibenzyl Catechol Moiety.

Preclinical Safety Profiling

To establish a therapeutic window, the compound must be evaluated across three primary toxicological domains:

  • Hepatotoxicity: Liver cells are the primary site of CYP450 metabolism. High-dose exposure to structurally similar Dendrobium extracts has been shown to induce DNA strand breakage and genotoxicity in HepG2 cells at concentrations ≥100 µg/mL .

  • Genotoxicity: The planar nature of the aromatic rings combined with the electrophilic quinone intermediate necessitates rigorous Ames testing and in vitro micronucleus assays to rule out DNA intercalation and clastogenicity.

  • Off-Target Cytotoxicity: Bibenzyls often exhibit differential cytotoxicity. For example, 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl demonstrates a 2-fold higher cytotoxicity in pre-adipocytes compared to mature adipocytes .

Quantitative Safety Data Summary

The table below synthesizes established safety thresholds for related bibenzyls to provide predictive benchmarks for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol.

Compound / ExtractCell Line / ModelAssay TypeSafety Threshold (IC50 / NOAEL)Mechanistic Observation
Target Compound (Predicted)HepG2 (3D)CytotoxicityEst. 25 - 50 µMCatechol oxidation leads to GSH depletion at high doses.
Gigantol H460 / A549Cytotoxicity25 - 100 µMInhibits migratory behavior and induces apoptosis .
4,5,4'-Trihydroxy-3,3'-dimethoxybibenzyl 3T3-L1Proliferation~40 µMPauses cell cycle at G0/G1 phase; regulates adipogenesis .
Dendrobium speciosum Extract HepG2Comet AssayGenotoxic at ≥100 µg/mLDNA strand breakage observed at upper concentration limits .

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step is grounded in physiological causality to prevent false positives/negatives common in small-molecule screening.

Workflow Start Compound Synthesis & QC Validation InVitro In Vitro Cytotoxicity (HepG2 3D Spheroids) Start->InVitro Genotox Genotoxicity Profiling (Ames & Micronucleus) Start->Genotox Cardio Cardiac Safety (hERG Patch Clamp) InVitro->Cardio Genotox->Cardio InVivo In Vivo Acute/Subacute Toxicology (Rodent) Cardio->InVivo If IC50 > 10µM PK Toxicokinetics (TK) & ADME Profiling InVivo->PK Safe Safety Margin Establishment PK->Safe

Tiered Preclinical Toxicology and Safety Screening Workflow.

Protocol 1: High-Throughput Hepatotoxicity Screening (3D HepG2 Spheroid Model)

Traditional 2D cultures rapidly lose CYP450 expression. 3D spheroids maintain hepatic phenotype and metabolic competence, which is strictly required to capture the Phase I oxidation of the catechol to its toxic quinone form.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 × g for 5 minutes to promote aggregation. Incubate for 72 hours until compact spheroids form.

  • Compound Dosing: Prepare serial dilutions of the target compound (0.1 µM to 200 µM) in DMSO (final DMSO concentration ≤0.5%).

    • Causality: This wide range is necessary to capture both the hormetic antioxidant effect at low doses and the pro-oxidant toxicity at high doses.

  • Self-Validating Controls: Include a vehicle control (0.5% DMSO), a positive control for quinone toxicity (e.g., Menadione, 50 µM), and a negative control.

  • Multiplexed Readout (48h post-exposure):

    • GSH Depletion (Early Toxicity): Lyse spheroids and use a luminescence-based GSH-Glo assay. Rationale: Measures electrophilic stress before terminal cell death occurs.

    • ATP Viability (Terminal Toxicity): Use CellTiter-Glo 3D to measure total ATP.

  • Data Analysis: Calculate the IC50 for ATP depletion. If GSH is depleted at concentrations significantly lower than the ATP IC50, it confirms quinone-mediated electrophilic toxicity.

Protocol 2: In Vitro hERG Patch-Clamp Assay for Cardiac Liability

Bibenzyls possess lipophilic aromatic rings connected by a flexible linker, a pharmacophore that can inadvertently bind the hydrophobic inner cavity of the hERG potassium channel, leading to QT prolongation and fatal arrhythmias.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel.

    • Causality: Using a stable transfected line isolates the specific IKr​ current without interference from other cardiac ion channels.

  • Electrophysiology Setup: Use the whole-cell patch-clamp technique. The extracellular solution must contain standard physiological ions (e.g., 137 mM NaCl, 4 mM KCl).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

    • Causality: This specific voltage protocol maximizes the fraction of channels in the open and inactivated states, which is when lipophilic small molecules typically access and block the channel pore.

  • Compound Perfusion: Perfuse the target compound at 1 µM, 3 µM, and 10 µM. Monitor the tail current amplitude until a steady-state block is achieved (typically 3-5 minutes).

  • Validation: Perfuse Astemizole (100 nM) as a positive control. The assay is only valid if Astemizole produces >80% inhibition of the tail current.

References

  • Gigantol has Protective Effects against High Glucose-Evoked Nephrotoxicity in Mouse Glomerulus Mesangial Cells by Suppressing ROS/MAPK/NF-κB Signaling Pathways. International Journal of Molecular Sciences, 2018. URL:[Link]

  • Gigantol inhibits cell proliferation and induces apoptosis by regulating DEK in non-small cell lung cancer. Oncology Letters (Spandidos Publications), 2021. URL:[Link]

  • Gigantol, a bibenzyl from Dendrobium draconis, inhibits the migratory behavior of non-small cell lung cancer cells. Journal of Natural Products, 2014. URL:[Link]

  • Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies. Aging and Disease (PMC), 2017. URL:[Link]

  • Untapped Pharmaceutical Potential of 4,5,4'-Trihydroxy-3,3'-dimethoxybibenzyl for Regulating Obesity: A Cell-Based Study with a Focus on Terminal Differentiation in Adipogenesis. Journal of Natural Products, 2022. URL:[Link]

Identification of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol Metabolites: An Advanced LC-HRMS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of biotransformation products is a critical phase in preclinical drug development. The compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is a complex bibenzyl derivative characterized by a benzene-1,2-diol (catechol) core, an ethyl bridge, and two methoxy substituents. This unique structural topology presents a multifaceted metabolic liability profile, including Phase I O-demethylation, Phase II conjugation, and, most critically, oxidation to reactive ortho-quinones.

This whitepaper provides a comprehensive, field-proven methodology for the in vitro generation, trapping, and high-resolution mass spectrometry (LC-HRMS/MS) identification of these metabolites. By synthesizing background subtraction (BS) with mass defect filtering (MDF), this guide establishes a self-validating analytical framework for comprehensive structural elucidation.

Structural Liability & Mechanistic Causality

To design an effective metabolite identification (MetID) strategy, one must first deconstruct the molecule to anticipate its enzymatic fate. The bibenzyl scaffold of this compound dictates several distinct biotransformation pathways[1]:

  • The Catechol Core (Benzene-1,2-diol): Catechols are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to the formation of electrophilic ortho-quinone intermediates. Because these quinones are transient and can covalently bind to cellular macromolecules (causing idiosyncratic toxicity), they must be intercepted using a nucleophilic trapping agent like reduced glutathione (GSH) via Michael addition[2]. Additionally, the catechol hydroxyls are prime targets for Catechol-O-methyltransferase (COMT) and Uridine 5'-diphospho-glucuronosyltransferase (UGT).

  • The Methoxy Groups: The 3-methoxy and 3'-methoxy groups are classic targets for CYP-mediated O-demethylation, which will yield highly polar triol or diphenol derivatives.

  • The Ethyl Bridge: The aliphatic carbons bridging the two aromatic rings are prone to benzylic hydroxylation.

Pathways Parent 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl] benzene-1,2-diol Quinone ortho-Quinone (Reactive Intermediate) Parent->Quinone CYP450 Oxidation (-2H) Methyl O-Methylated (COMT Pathway) Parent->Methyl COMT (+CH2) Glucuronide O-Glucuronide (UGT Pathway) Parent->Glucuronide UGT (+C6H8O6) Demethyl O-Demethylated (CYP450 Pathway) Parent->Demethyl CYP450 (-CH2) GSH GSH Adduct (Trapped Metabolite) Quinone->GSH +GSH Trapping Michael Addition

Figure 1: Proposed biotransformation pathways and reactive intermediate trapping.

Self-Validating Experimental Protocols

To capture both stable and reactive metabolites, the in vitro incubation must be meticulously controlled. The following protocol utilizes Human Liver Microsomes (HLM) supplemented with GSH.

Causality in Reagent Selection
  • GSH (10 mM): Added in vast excess to outcompete any off-target protein binding by the ortho-quinone, ensuring the reactive species is converted into a stable, MS-detectable adduct[3].

  • Acetonitrile (Ice-Cold): Used for quenching. It not only precipitates microsomal proteins but instantly halts transient CYP450 activity, preventing the degradation of unstable intermediates.

  • Self-Validating Controls: A minus-NADPH control ensures that detected metabolites are strictly CYP-dependent. A positive control (e.g., Diclofenac) validates the enzymatic viability of the HLM and the trapping efficiency of the GSH.

Step-by-Step HLM Incubation Workflow
  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Assembly: In a 1.5 mL Eppendorf tube, combine 1.0 mg/mL HLM, 10 mM GSH, and 10 µM of the parent compound (3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Incubation: Allow the reaction to proceed at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume (e.g., 200 µL) of ice-cold acetonitrile containing an internal standard.

  • Extraction: Vortex the mixture for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis Preparation: Transfer the supernatant to an LC vial for immediate LC-HRMS/MS analysis.

LC-HRMS/MS Analytical Strategy

The identification of trace metabolites in complex biological matrices requires high mass accuracy and intelligent data acquisition.

UHPLC-Orbitrap MS Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. A gradient from 5% B to 95% B over 15 minutes ensures the separation of highly polar glucuronides from the lipophilic parent.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) in positive and negative electrospray ionization (ESI) modes. The MS1 resolution should be set to 70,000 (FWHM), with MS2 at 17,500.

Data Mining: Background Subtraction (BS) and Mass Defect Filtering (MDF)

To isolate true metabolites from endogenous microsomal lipids and peptides, a dual-filter approach is mandatory[4]:

  • Background Subtraction (BS): The MS data from the minus-NADPH control is subtracted from the active incubation data. This eliminates matrix ions.

  • Mass Defect Filtering (MDF): Biotransformations typically shift the mass defect (the fractional part of the exact mass) within a predictable, narrow window (± 50 mDa) relative to the parent compound or a core substructure template[3].

DataMining Acq LC-HRMS Full Scan (Data-Dependent MS2) BS Background Subtraction (BS) (Incubated vs. Control) Acq->BS Matrix Removal MDF Mass Defect Filtering (MDF) (Core ± 50 mDa) BS->MDF Isotope Filtering MS2 MS/MS Fragmentation (Diagnostic Ion Mapping) MDF->MS2 Precursor Selection ID Metabolite Identification (Structural Assignment) MS2->ID Elucidation

Figure 2: LC-HRMS/MS data mining workflow utilizing BS and MDF strategies.

Quantitative Data & Structural Elucidation

The parent compound, C₁₆H₁₈O₄, has a theoretical exact monoisotopic mass of 274.1205 Da . By applying the MDF templates, we can predict and summarize the primary expected metabolites.

Table 1: Predicted Metabolites and Mass Shifts
Metabolite IDBiotransformation PathwayChemical FormulaTheoretical Exact Mass [M+H]⁺Mass Shift (Δ Da)MDF Shift (mDa)
Parent N/AC₁₆H₁₈O₄275.12780.00000.0
M1 O-DemethylationC₁₅H₁₆O₄261.1121-14.0157-15.7
M2 O-Methylation (COMT)C₁₇H₂₀O₄289.1434+14.0156+15.6
M3 HydroxylationC₁₆H₁₈O₅291.1227+15.9949-5.1
M4 Glucuronidation (UGT)C₂₂H₂₆O₁₀451.1599+176.0321+32.1
M5 Oxidation + GSH TrappingC₂₆H₃₃N₃O₁₀S580.1959+305.0681+68.1

Note: The GSH adduct (M5) is formed following the loss of 2 hydrogen atoms (oxidation to quinone) and the addition of the GSH moiety (C₁₀H₁₇N₃O₆S), resulting in a net addition of +305.0681 Da.

MS/MS Diagnostic Ions

Structural elucidation relies heavily on MS/MS fragmentation patterns. The bibenzyl bridge typically undergoes cleavage, yielding fragment ions representative of the individual aromatic rings.

  • GSH Adduct Confirmation: The presence of the GSH adduct (M5) is confirmed by the characteristic neutral loss of 129 Da (pyroglutamic acid moiety) in positive ion mode, or the detection of the m/z 272.0888 product ion in negative ion mode[5].

  • Site of Modification: If the MS/MS spectrum reveals a mass shift on the fragment corresponding to the catechol ring, but not the 3-methoxyphenyl ring, the site of biotransformation (e.g., glucuronidation) is definitively localized to the catechol core.

Sources

receptor binding affinity of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Foreword: Charting the Pharmacological Landscape of a Novel Stilbenoid

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological targets is paramount. This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations for determining the receptor binding affinity of the novel compound, 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol. As a dihydrostilbenoid, this molecule possesses structural motifs—a catechol ring and methoxy substitutions—that suggest a rich potential for interaction with a variety of receptor systems, making a thorough investigation of its binding profile a critical step in understanding its therapeutic promise.[1]

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers and drug development professionals to design and execute robust, self-validating experimental plans. We will delve into the gold-standard techniques for affinity determination, offering both theoretical grounding and practical, field-proven protocols.

Diagram: Chemical Structure of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Caption: Chemical structure of the stilbenoid.

Part 1: Foundational Principles of Receptor Binding Affinity

Receptor binding affinity is the measure of the strength of the interaction between a ligand and its receptor. This is a critical parameter in pharmacology as it dictates the concentration of a drug required to elicit a therapeutic effect. High-affinity ligands bind to their receptors at low concentrations, which can translate to higher potency and potentially fewer off-target effects.

The key quantitative measures of binding affinity are:

  • Dissociation Constant (Kd): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[2][3]

  • Inhibitory Constant (Ki): In competitive binding assays, the Ki is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. It is a measure of the affinity of the competitor ligand for the receptor.[4][5]

  • IC50: This is the concentration of an unlabeled drug that is required to displace 50% of the specifically bound radioligand. The IC50 value is experimentally determined and can be converted to a Ki value.[2][6]

Hypothesizing Potential Receptor Targets

The structure of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol contains a catechol group and methoxy-substituted phenyl rings. These features are present in a variety of biologically active molecules, including certain cannabinoids and other compounds that interact with G-protein coupled receptors (GPCRs). For instance, stilbene derivatives have been investigated for their potential interaction with cannabinoid receptors.[1] Therefore, a logical starting point for screening this compound would be a panel of GPCRs, including but not limited to:

  • Cannabinoid receptors (CB1 and CB2)[7][8][9][10]

  • Serotonin (5-HT) receptors[11]

  • Dopamine receptors[12]

Part 2: Gold-Standard Methodologies for Affinity Determination

Radioligand Binding Assays

Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and a receptor.[4][13] They are considered a gold standard for measuring binding affinity.[4] These assays can be performed in two main formats: saturation and competitive binding.

Competitive Radioligand Binding Assay

This is the most common approach to determine the affinity of a novel, unlabeled compound.[4] In this assay, the test compound competes with a radiolabeled ligand of known high affinity for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the IC50 and subsequently calculate the Ki value.[2][6]

cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing the receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (fixed concentration) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Series Test_Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Curve_Fitting Non-linear Regression (to determine IC50) Scintillation_Counting->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (to calculate Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture cells expressing the target receptor to near confluence.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14]

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[14]

  • Assay Setup:

    • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[14]

      • 150 µL of the membrane preparation (optimized protein amount).

      • 50 µL of the test compound at various concentrations (typically a 10-point dilution series over a five-log unit range).[4]

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

    • Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[14]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in a solution like 0.3% PEI to reduce non-specific binding).[14]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.[14]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time analysis of biomolecular interactions.[15][16] It provides not only affinity data (KD) but also kinetic information, including association (ka) and dissociation (kd) rates.[17]

Principles of SPR

cluster_setup SPR Setup cluster_process Binding Process Light_Source Light Source Prism Prism Light_Source->Prism Sensor_Chip Sensor Chip with Gold Film Prism->Sensor_Chip Detector Detector Sensor_Chip->Detector Immobilization Receptor Immobilized on Sensor Chip Analyte_Injection Analyte (Test Compound) Flows Over Surface Immobilization->Analyte_Injection Binding Binding Occurs Analyte_Injection->Binding Binding->Detector Change in Refractive Index Detected Dissociation Buffer Wash Causes Dissociation Binding->Dissociation

Caption: Principles of a Surface Plasmon Resonance experiment.

Generalized Protocol for SPR Analysis
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip.

    • Activate the chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Immobilize the purified target receptor onto the chip surface. For membrane proteins like GPCRs, this may involve capturing them in a more native-like environment.[16]

    • Deactivate any remaining active groups on the surface.

  • Analyte Injection and Data Collection:

    • Inject a series of concentrations of the test compound (analyte) over the sensor surface.

    • Monitor the change in the SPR signal (response units) in real-time to observe the association phase.

    • Inject running buffer to wash the surface and monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgram (plot of response units vs. time) is analyzed using kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Part 3: Data Interpretation and Strategic Implications

Summarizing and Interpreting Binding Data

The binding affinities of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol against a panel of receptors should be summarized in a clear, tabular format.

Table 1: Hypothetical Receptor Binding Profile of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Receptor TargetKi (nM)
Cannabinoid Receptor 1 (CB1)50
Cannabinoid Receptor 2 (CB2)850
Serotonin Receptor 2A (5-HT2A)250
Dopamine Receptor 2 (D2)>10,000
  • Potency: The compound shows the highest affinity for the CB1 receptor, with a Ki of 50 nM.

  • Selectivity: The compound is approximately 17-fold selective for CB1 over CB2. It also shows moderate affinity for the 5-HT2A receptor. Its affinity for the D2 receptor is negligible.

This binding profile would guide the next steps in the drug development process. The selectivity for CB1 over CB2 might be desirable for certain therapeutic applications, while the interaction with 5-HT2A would need to be further investigated to understand its potential contribution to the overall pharmacological effect, both therapeutic and adverse.

Conclusion: A Pathway to Pharmacological Understanding

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the receptor binding affinity of the novel compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol. By employing gold-standard techniques such as competitive radioligand binding assays and surface plasmon resonance, researchers can obtain high-quality data on the compound's potency and selectivity across a range of potential biological targets. This information is foundational for establishing a clear understanding of its mechanism of action and for making informed decisions in the progression of this molecule as a potential therapeutic agent. The detailed protocols and underlying principles provided herein serve as a robust framework for this critical phase of drug discovery.

References
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). PMC.
  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays.
  • In vitro receptor binding assays: general methods and considerations. (2008, May 13). PubMed - NIH.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Radioligand binding methods: practical guide and tips. (n.d.).
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (n.d.). Frontiers.
  • In vitro receptor binding assays: general methods and considerations. (n.d.). ProQuest.
  • Selvita. (n.d.). Binding Assays.
  • Therapeutic Potential and Predictive Pharmaceutical Modeling of Stilbenes in Cannabis sativa. (2023, July 12). PMC.
  • Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis. (2018, August 30). MDPI.
  • Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-.... (n.d.). ChEMBL.
  • Cannabinol Derivatives: Binding to Cannabinoid Receptors and Inhibition of Adenylylcyclase. (n.d.). ACS Publications.
  • Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase. (n.d.). Lumir Lab.
  • Meta-analysis of cannabinoid ligand binding affinity and receptor distribution. (n.d.). PMC - NIH.
  • Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 recept.... (n.d.). ChEMBL - EMBL-EBI.

Sources

Methodological & Application

Application Note: NMR Spectroscopic Analysis of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is a synthetic compound of interest in drug discovery and development, sharing structural motifs with naturally occurring polyphenols and resveratrol analogues known for their diverse biological activities. As with any novel chemical entity, unambiguous structural elucidation is a critical step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing detailed information about the chemical environment of each atom in the molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol. The protocols and insights presented herein are designed to ensure high-quality data acquisition and accurate spectral assignment, addressing the specific challenges posed by the molecule's catechol and methoxy functionalities. While experimentally determined spectra for this specific molecule are not publicly available, this guide provides a robust framework for its analysis, including predicted chemical shifts based on extensive analysis of structurally related compounds.

Molecular Structure and Key NMR-Active Nuclei

The structure of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol contains several distinct proton and carbon environments that will be resolved by NMR spectroscopy. Understanding these environments is key to interpreting the resulting spectra.

Figure 1: Annotated Structure of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables provide predicted chemical shifts for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol. These predictions are based on the analysis of structurally similar compounds, including catechol derivatives, methoxybenzenes, and resveratrol analogues.[1][2] The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic H (Catechol Ring)6.5 - 6.8mThe exact shifts and coupling patterns will depend on the electronic effects of the substituents.
Aromatic H (Methoxy Phenyl Ring)6.7 - 7.2mA complex multiplet is expected due to the different electronic environments.
-CH₂-CH₂- (Ethyl Bridge)2.7 - 3.0mTwo overlapping multiplets, each integrating to 2H.
-OCH₃ (Catechol Ring)3.8 - 3.9sMethoxy groups typically appear as sharp singlets.[3]
-OCH₃ (Methoxy Phenyl Ring)3.7 - 3.8sThe chemical shift is influenced by the position on the aromatic ring.
-OH (Catechol)5.0 - 9.0br sHighly variable and dependent on solvent, concentration, and temperature.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic C-O (Catechol)140 - 150Quaternary carbons attached to hydroxyl groups are typically downfield.
Aromatic C-O (Methoxy)155 - 160The carbon attached to the methoxy group is generally the most downfield aromatic carbon.
Aromatic C-H100 - 130A range of signals is expected for the protonated aromatic carbons.
Aromatic C (Substituted)130 - 145Quaternary carbons in the aromatic rings.
-CH₂-CH₂- (Ethyl Bridge)35 - 40Aliphatic carbons in the ethyl bridge.
-OCH₃55 - 56Methoxy carbons typically appear in this region.[3]

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. For 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol, the choice of solvent is critical due to the presence of exchangeable hydroxyl protons.

Protocol:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the initial solvent. The hydrogen-bonding capacity of DMSO-d₆ slows down the exchange rate of the phenolic hydroxyl protons, often allowing for their observation as distinct, albeit broad, signals.[4] Alternatively, acetone-d₆ can be used. Chloroform-d (CDCl₃) may also be used, but the hydroxyl proton signals are likely to be very broad or may not be observed at all unless the sample is very dry.

  • Concentration: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Dissolution: Ensure complete dissolution of the sample. Gentle warming or vortexing may be necessary.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming problems.

Figure 2: NMR Sample Preparation Workflow

cluster_0 Sample Preparation Select Deuterated Solvent (e.g., DMSO-d6) Select Deuterated Solvent (e.g., DMSO-d6) Weigh 5-10 mg of Compound Weigh 5-10 mg of Compound Select Deuterated Solvent (e.g., DMSO-d6)->Weigh 5-10 mg of Compound Dissolve in 0.6-0.7 mL of Solvent Dissolve in 0.6-0.7 mL of Solvent Weigh 5-10 mg of Compound->Dissolve in 0.6-0.7 mL of Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in 0.6-0.7 mL of Solvent->Transfer to NMR Tube Optional Filtration Optional Filtration Transfer to NMR Tube->Optional Filtration

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer. These parameters should be optimized for the specific instrument being used.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K (25 °C).

2D NMR Experiments:

To aid in the unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, particularly in the aromatic regions and the ethyl bridge.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is essential for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help confirm the connectivity and conformation of the molecule.

Figure 3: NMR Data Acquisition and Analysis Workflow

cluster_1 Data Acquisition & Processing 1D NMR (1H, 13C) 1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Data Processing (FT, Phasing, Baseline Correction) Data Processing (FT, Phasing, Baseline Correction) 2D NMR (COSY, HSQC, HMBC)->Data Processing (FT, Phasing, Baseline Correction) Spectral Analysis & Assignment Spectral Analysis & Assignment Data Processing (FT, Phasing, Baseline Correction)->Spectral Analysis & Assignment

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[6] The ¹³C spectrum should be referenced to the solvent peak as well (e.g., DMSO-d₆ at 39.52 ppm).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

  • Analysis of Coupling Patterns: Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the ¹H spectrum to deduce the connectivity of the protons.

  • 2D Spectra Analysis:

    • Use the COSY spectrum to trace the spin systems of the aromatic protons and the ethyl bridge.

    • Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to protons.

    • Use the HMBC spectrum to connect the different spin systems. For example, look for correlations from the methoxy protons to the corresponding aromatic carbons, and from the ethyl bridge protons to the aromatic carbons of both rings.

Causality Behind Experimental Choices and Potential Challenges

  • Choice of DMSO-d₆: The phenolic hydroxyl protons are acidic and can exchange with each other and with trace amounts of water in the solvent. This exchange can broaden the signals, making them difficult to observe. DMSO-d₆ is a hydrogen bond acceptor, which slows down this exchange process, allowing for the observation of the -OH signals.[4]

  • Aromatic Region Complexity: The aromatic regions of both the catechol and methoxyphenyl rings will likely show complex, overlapping multiplets. 2D NMR experiments, particularly COSY and HMBC, are essential for resolving these signals and making unambiguous assignments.

  • Concentration Effects: The chemical shifts of the hydroxyl protons can be concentration-dependent. It is important to report the concentration at which the spectrum was acquired.

  • Purity of the Sample: Impurities, including residual solvents from the synthesis and purification, can complicate the spectrum. It is crucial to use a highly purified sample for NMR analysis.

Conclusion

This application note provides a detailed protocol and expert guidance for the NMR spectroscopic analysis of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol. By following the recommended procedures for sample preparation, data acquisition, and spectral interpretation, researchers can obtain high-quality NMR data for the unambiguous structural confirmation of this and structurally related molecules. The use of 2D NMR techniques is strongly emphasized to overcome the challenges of spectral overlap and to ensure accurate assignment of all proton and carbon resonances. The predicted chemical shifts provided in this note serve as a valuable starting point for the analysis of experimentally acquired spectra.

References

  • Cytotoxic and Antioxidant Activities of Imine Analogs of Trans-Resveratrol towards Murine Neuronal N2a Cells - MDPI. Available at: [Link]

  • Compared parts of the ¹H NMR spectra of some representatives of the new resveratrol analogs - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer - PMC. Available at: [Link]

  • Experimental and DFT Approaches to Physico-Chemical Properties of Bioactive Resveratrol Analogues - FULIR. Available at: [Link]

  • Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous... - ResearchGate. Available at: [Link]

  • Solvent shifts in nuclear magnetic resonance spectroscopy. Part VIII. Solvent shifts induced by benzene and toluene in methoxybenzenes: a variable-temperature n.m.r. study - Journal of the Chemical Society B. Available at: [Link]

  • Synthesis and study of new paramagnetic resveratrol analogues. Available at: [Link]

  • Synthesis, Structure, Electrochemical Properties, and Antioxidant Activity of Organogermanium(IV) Catecholate Complexes - MDPI. Available at: [Link]

  • NMR Studies of the Interaction of Catechol and Ascorbic Acid with the Crown Ether | Scilit. Available at: [Link]

  • Figure S6. 1 H NMR spectrum (CDCl 3 ) of catechol, a mixture of 1 and... - ResearchGate. Available at: [Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Available at: [Link]

  • (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - ResearchGate. Available at: [Link]

  • Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes - PubMed. Available at: [Link]

  • Methoxy groups just stick out - ACD/Labs. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. Available at: [Link]

  • NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

Sources

High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is a highly specialized bibenzyl derivative, predominantly identified as a stress-induced phytoalexin in Orchidaceae species (such as Vanda and Cattleya) during fungal infection 1. Accurate structural characterization of this molecule is critical for natural product drug discovery and agricultural pathology. This application note provides an authoritative, in-depth guide to the tandem mass spectrometry (MS/MS) fragmentation dynamics of this molecule, utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Mechanistic Rationale & Analytical Causality

To achieve unambiguous identification of this bibenzyl derivative, the analytical strategy must be rooted in the fundamental physics of gas-phase ion chemistry.

1. Ionization Mode Selection: The molecule features a benzene-1,2-diol (catechol) moiety on Ring A and a methoxy group on Ring B. The presence of phenolic hydroxyl groups makes the molecule highly susceptible to deprotonation, yielding a robust [M−H]− signal in negative Electrospray Ionization (ESI) 2. However, positive ESI ( [M+H]+ ) is equally critical. While negative mode provides excellent sensitivity for quantification, positive mode Collision-Induced Dissociation (CID) drives more extensive and structurally informative backbone cleavages, specifically targeting the aliphatic bridge 3.

The Physics of Bibenzyl Fragmentation: Under CID conditions, the weakest structural link in a bibenzyl is the α

β C−C bond of the central ethyl bridge. Cleavage of this bond relieves steric strain and generates highly resonance-stabilized aromatic cations (tropylium or substituted benzyl ions) 4. By applying a ramped collision energy (15–40 eV), we can force this diagnostic cleavage, allowing us to independently map the substitution patterns of Ring A (3-methoxy-1,2-diol) and Ring B (3-methoxy).

High-Resolution MS/MS Fragmentation Dynamics

The exact mass of the neutral molecule ( C16​H18​O4​ ) is 274.1205 Da. High-resolution mass spectrometry (HRMS) is mandatory here to distinguish isobaric fragments and ensure mass errors remain below 5 ppm 5.

Quantitative Fragmentation Data

The following table summarizes the characteristic precursor and product ions generated during LC-HRMS/MS analysis.

Ion TypeAdduct / FragmentFormulaTheoretical m/zTypical Mass ErrorStructural Assignment
Precursor (Pos) [M+H]+ C16​H19​O4+​ 275.1278< 2.0 ppmProtonated intact molecule
Precursor (Neg) [M−H]− C16​H17​O4−​ 273.1132< 2.0 ppmDeprotonated intact molecule
Product (Pos) Bridge Cleavage (Ring A) C8​H9​O3+​ 153.0549< 3.0 ppm3-methoxy-4,5-dihydroxybenzyl cation
Product (Pos) Bridge Cleavage (Ring B) C8​H9​O+ 121.0651< 3.0 ppm3-methoxybenzyl cation
Product (Pos) Neutral Loss from Ring A C7​H6​O3∙+​ 138.0314< 3.5 ppmLoss of methyl radical ( −CH3∙​ , 15 Da)
Product (Neg) Neutral Loss from Precursor C15​H14​O4∙−​ 258.0897< 2.5 ppmLoss of methyl radical ( −CH3∙​ , 15 Da)
Fragmentation Pathway Visualization

The logical flow of the CID-induced fragmentation is mapped below. The primary energy sink is the cleavage of the central aliphatic bridge, followed by secondary low-energy neutral losses characteristic of methoxy and diol groups.

MS_Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 275.1278 C₁₆H₁₉O₄⁺ BridgeCleavage α-β C-C Bridge Cleavage (Primary CID Pathway) Precursor->BridgeCleavage CID Energy (15-30 eV) NeutralLoss Neutral Losses (-CH₃, -H₂O, -CO) Precursor->NeutralLoss Low Energy Pathway FragA Ring A Fragment m/z 153.0549 [C₈H₉O₃]⁺ BridgeCleavage->FragA FragB Ring B Fragment m/z 121.0651 [C₈H₉O]⁺ BridgeCleavage->FragB SubFragA1 m/z 138.0314 [-CH₃] FragA->SubFragA1 -15 Da SubFragB1 m/z 106.0416 [-CH₃] FragB->SubFragB1 -15 Da SubFragB2 m/z 91.0545 [-CH₂O] FragB->SubFragB2 -30 Da SubFragA2 m/z 110.0365 [-CO] SubFragA1->SubFragA2 -28 Da

Proposed MS/MS fragmentation pathway of the bibenzyl derivative under CID conditions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol incorporates built-in validation gates. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Phase 1: System Suitability and Calibration (Validation Gate)
  • Mass Calibration: Infuse a standardized calibration solution (e.g., Pierce™ LTQ Velos ESI Positive/Negative Ion Calibration Solution) directly into the ESI source.

  • Acceptance Criteria: The mass spectrometer must demonstrate a mass accuracy of 2.0 ppm across the m/z 100–600 range.

  • Blank Verification: Inject 2 µL of the initial mobile phase (95% Water / 5% Acetonitrile). Verify that no peaks corresponding to m/z 275.1278 or 273.1132 are present above a signal-to-noise (S/N) ratio of 3. This rules out column carryover.

Phase 2: Sample Preparation
  • Extraction: Pulverize 100 mg of lyophilized plant tissue (e.g., infected Orchidaceae roots). Extract with 1.0 mL of LC-MS grade 70% aqueous ethanol.

  • Sonication: Sonicate the mixture in an ice bath for 15 minutes to disrupt cellular matrices without thermally degrading the bibenzyls.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 3: UPLC-HRMS/MS Acquisition
  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

    • Gradient: 0-2 min (5% B), 2-10 min (linear ramp to 60% B), 10-12 min (ramp to 95% B), 12-14 min (hold 95% B), 14-15 min (return to 5% B). Flow rate: 0.3 mL/min.

  • Mass Spectrometry Parameters (Q-TOF or Orbitrap):

    • Source: Heated Electrospray Ionization (HESI).

    • Polarity Switching: Enable rapid polarity switching between positive and negative modes.

    • Capillary Voltage: +3.5 kV (Pos) / -2.8 kV (Neg).

    • Capillary Temperature: 320°C.

    • Data-Dependent Acquisition (DDA): Set the MS1 resolution to 70,000 (at m/z 200). Trigger MS/MS on the top 5 most intense ions.

    • Collision Energy (CE): Use Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV to capture both fragile neutral losses and robust bridge cleavages simultaneously.

References

  • Study of bis(bibenzyls) in bryophytes using electron ionization time-of-flight and electrospray ionization triple-quadrupole mass spectrometry. PubMed - NIH.
  • Fragmentation pathways and mechanisms of aromatic compounds in atmospheric pressure studied by GC-DMS and DMS-MS. Technion - Israel Institute of Technology.
  • Liquid chromatography coupled with time-of-flight and ion trap mass spectrometry for qualitative analysis of herbal medicines. PMC - NIH.
  • LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. PMC - NIH.
  • Tentative Identification of Chemical Constituents in Liuwei Dihuang Pills Based on UPLC-Orbitrap-MS. MDPI.

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Application Note: Preparation and In Vitro Handling of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insight

As a Senior Application Scientist, I frequently encounter experimental irreproducibility stemming from the improper handling of highly bioactive, lipophilic phytochemicals. 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is a potent polyphenolic bibenzyl derivative, structurally and functionally analogous to well-documented orchid-derived bibenzyls such as gigantol and moscatilin[1][2].

In cell culture models, bibenzyls exhibit profound pharmacological effects, including the suppression of reactive oxygen species (ROS), modulation of MAPK cascades, and inhibition of NF-κB-mediated inflammation and tumor progression[3][4]. However, the structural motif that grants this compound its potency—the 1,2-diol (catechol) ring —is also its greatest vulnerability. It is highly susceptible to auto-oxidation into quinone derivatives when exposed to light, oxygen, or aqueous environments. Therefore, preparing a stable, bioavailable stock solution requires strict adherence to anhydrous organic solvation and controlled thermal storage[5].

Physicochemical Vulnerabilities & Causality

To design a self-validating experimental system, researchers must understand the causality behind each reagent choice.

  • Solvent Selection (Anhydrous DMSO): The bibenzyl backbone renders the molecule highly hydrophobic, making it insoluble in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is required to disrupt the intermolecular hydrogen bonding of the crystal lattice without altering the compound's chemical structure[1][4].

  • Concentration Thresholds: The final concentration of DMSO in cell culture must strictly remain ≤ 0.1% (v/v) . Exceeding this threshold alters cell membrane fluidity, induces artifactual cytotoxicity, and can trigger spontaneous differentiation or apoptosis in sensitive cell lines (e.g., SH-SY5Y or mesangial cells), thereby confounding assay results[3][4].

  • Oxidative Degradation: The 1,2-diol moiety acts as an electron donor. In alkaline culture media or under UV/ambient light, it rapidly oxidizes. Stock solutions must therefore be prepared in highly concentrated, single-use aliquots and stored in the dark at -80°C[5].

Table 1: Physicochemical Properties & Handling Parameters

ParameterSpecificationScientific Rationale
Molecular Formula C₁₆H₁₈O₄Defines the lipophilic bibenzyl structural class.
Molecular Weight 274.31 g/mol Required for precise molarity calculations (2.74 mg/mL = 10 mM).
Primary Solvent Anhydrous DMSO (≥99.9%)Maximizes solubility; absence of water prevents premature hydrolysis.
Stock Concentration 10 mM – 100 mMEnables ≥1:1000 dilution in media to maintain final DMSO ≤ 0.1%[3].
Storage Conditions -80°C (Dark)Prevents thermal degradation and photo-oxidation of the catechol ring[5].

The Self-Validating Protocol: Stock & Working Solution Preparation

This protocol is designed as a closed, self-validating loop. By incorporating specific visual and empirical checkpoints, you can verify the integrity of the compound before it ever touches your cell lines.

ProtocolWorkflow Step1 Weigh Compound (Protect from light) Step2 Dissolve in DMSO (10-100 mM Stock) Step1->Step2 Reconstitution Step3 Aliquot into Tubes (Amber/Foil-wrapped) Step2->Step3 Distribution Step4 Store at -80°C (Max 6 months) Step3->Step4 Preservation Step5 Dilute in Media (Final DMSO ≤0.1%) Step4->Step5 Assay Prep

Fig 1. Step-by-step workflow for the preparation, storage, and dilution of bibenzyl stock solutions.

Phase 1: Reconstitution (10 mM Stock Preparation)
  • Calculate Mass: To prepare a 10 mM stock solution, calculate the required mass. (Formula: 10 mmol/L × 274.31 g/mol = 2.74 mg per 1 mL of solvent).

  • Weighing: Under subdued lighting, accurately weigh 2.74 mg of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol powder into a sterile, amber microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of sterile, cell-culture grade anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely optically clear[6].

Phase 2: Preservation and Aliquoting
  • Aliquot: Divide the 1 mL stock into single-use aliquots (e.g., 20 µL to 50 µL) in pre-chilled amber tubes. Causality: This prevents repeated freeze-thaw cycles, which introduce condensation (water) and cause the compound to precipitate or degrade[5].

  • Storage: Immediately transfer aliquots to a -80°C freezer. Under these conditions, the stock is stable for up to 6 months[5].

Phase 3: Working Solution & Cell Treatment
  • Thawing: Thaw a single aliquot at room temperature immediately prior to use. Do not use artificial heat.

  • Dilution: Dilute the stock directly into pre-warmed complete cell culture media. To achieve a 10 µM treatment concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL stock into 999 µL media).

  • Rapid Mixing: Invert the media tube gently but rapidly to ensure homogenous dispersion and prevent localized precipitation of the hydrophobic bibenzyl.

Validation & Control Checkpoints
  • Visual Check: The DMSO stock must be perfectly clear. A brown tint indicates that the 1,2-diol has oxidized into a quinone; discard the aliquot.

  • Vehicle Control (Critical): You must run a parallel control group treated with the exact equivalent volume of DMSO used in your highest compound concentration (e.g., 0.1% DMSO). If the vehicle control exhibits >5% cell death compared to untreated cells, your DMSO batch is toxic or the concentration is too high[3][4].

In Vitro Application & Pharmacological Profiling

Once successfully delivered to the intracellular environment, bibenzyl derivatives like 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol act as pleiotropic modulators. Based on analogous compounds (gigantol and moscatilin), the primary mechanism of action involves the direct scavenging of intracellular ROS, which subsequently blunts the activation of downstream Mitogen-Activated Protein Kinases (MAPKs) and prevents the nuclear translocation of NF-κB[2][3].

SignalingPathway Bibenzyl 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl] benzene-1,2-diol ROS Intracellular ROS Bibenzyl->ROS Scavenges MAPK MAPK Cascade (p38, JNK, ERK) Bibenzyl->MAPK Modulates NFkB NF-κB Translocation Bibenzyl->NFkB Inhibits ROS->MAPK Activates MAPK->NFkB Promotes Inflammation Inflammation & Apoptosis NFkB->Inflammation Gene Transcription

Fig 2. Pharmacological mechanism of bibenzyls modulating ROS/MAPK/NF-κB signaling pathways.

When designing downstream assays (such as MTT viability assays, Annexin V flow cytometry, or Western blotting for p65/NF-κB), ensure that the compound is incubated with the cells for the appropriate kinetic window (typically 24–48 hours for viability, or 1–4 hours for acute kinase phosphorylation events)[1][3].

References

  • Title: Full article: Efficacy of gigantol, a bibenzyl compound, against Porphyromonas gingivalis Source: tandfonline.com URL: [Link]

  • Title: Gigantol has Protective Effects against High Glucose-Evoked Nephrotoxicity in Mouse Glomerulus Mesangial Cells by Suppressing ROS/MAPK/NF-κB Signaling Pathways Source: mdpi.com URL: [Link]

  • Title: A Bibenzyl Component Moscatilin Mitigates Glycation-Mediated Damages in an SH-SY5Y Cell Model of Neurodegenerative Diseases through AMPK Activation and RAGE/NF-κB Pathway Suppression Source: mdpi.com URL: [Link]

Sources

Application Note: Advanced Formulation Techniques for the Delivery of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers

Executive Summary & Physicochemical Profiling

The compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol (a bioactive bibenzyl derivative belonging to the gigantol family, naturally derived from Dendrobium orchids) has emerged as a potent therapeutic agent. Recent pharmacological profiling demonstrates its efficacy as a high-affinity PPARγ agonist (K_d = 1.76 × 10⁻⁶ M) for anti-aging[1], an inhibitor of the PI3K/AKT/NF-κB pathway for oncology chemosensitization [2], and a biophysical stabilizer for diabetic cataract models [3].

However, its clinical translation is severely bottlenecked by its lipophilic nature, poor aqueous solubility, and rapid systemic clearance [4]. To overcome these pharmacokinetic barriers, advanced nano-formulations are required. As a Senior Application Scientist, I have designed this guide to detail the causality, methodology, and validation metrics for encapsulating this bibenzyl derivative into two field-proven delivery systems: Thermosensitive Liposomal Hydrogels (Gel/Mg/Lip) for topical/transdermal delivery, and Polymeric Nanoparticles (PLGA) for systemic oncology applications.

Mechanistic Rationale & Biological Pathways

Understanding the biological target dictates the formulation strategy. For transdermal anti-aging and barrier restoration, the API must penetrate the stratum corneum to activate PPARγ, subsequently suppressing the NLRP3 inflammasome. For oncology, systemic circulation must be prolonged to exploit the Enhanced Permeability and Retention (EPR) effect, allowing the API to block PI3K/AKT signaling and reverse epithelial-mesenchymal transition (EMT).

MOA API Formulated API (Bibenzyl Derivative) PPAR PPARγ Activation API->PPAR Agonism PI3K PI3K/AKT Pathway Inhibition API->PI3K Blockade NLRP3 NLRP3 Inflammasome Suppression PPAR->NLRP3 Downregulates EMT Inhibition of EMT & Apoptosis Induction PI3K->EMT SASP Reduced SASP & Oxidative Stress NLRP3->SASP OUT1 Anti-Aging & Barrier Restoration SASP->OUT1 OUT2 Anti-Tumor Efficacy (Chemosensitization) EMT->OUT2

Figure 1: Dual mechanistic pathways of the formulated bibenzyl derivative in anti-aging (PPARγ) and oncology (PI3K/AKT).

Formulation Strategy 1: Thermosensitive Liposomal Hydrogel (Gel/Mg/Lip)

Causality & Design Logic: Topical delivery of lipophilic phenols often fails due to crystallization on the skin surface. By first encapsulating the API in liposomes, we maintain it in an amorphous, solubilized state. We utilize a 4:1 molar ratio of Soy Phosphatidylcholine (SPC) to Cholesterol ; this specific ratio rigidifies the lipid bilayer, preventing premature API efflux during storage. To ensure sustained release and barrier repair, the liposomes are dispersed into a Poloxamer 407/188 matrix doped with Magnesium (Mg²⁺). Poloxamer 407 provides thermosensitivity (liquid at 4°C, gelling at 32-35°C upon skin contact), while Mg²⁺ acts as a critical cofactor for epidermal repair enzymes and stabilizes the liposomal phosphate headgroups via electrostatic bridging [1].

Protocol 1: Synthesis of Gel/Mg/Lip@API

Phase A: API-Loaded Liposome Preparation

  • Lipid Film Formation: In a round-bottom flask, dissolve 80 mg SPC, 10 mg Cholesterol, and 10 mg of the API in 10 mL of a Chloroform/Methanol (2:1 v/v) mixture.

  • Solvent Evaporation: Attach to a rotary evaporator. Evaporate at 40°C under reduced pressure (150 mbar) for 45 minutes until a thin, uniform lipid film forms. Purge with N₂ gas for 1 hour to remove residual organic solvents.

  • Hydration: Hydrate the film with 10 mL of MgCl₂-supplemented PBS (pH 7.4, 5 mM Mg²⁺) at 45°C (above the phase transition temperature of the lipids). Rotate at 150 rpm for 1 hour to form Multilamellar Vesicles (MLVs).

  • Size Reduction: Subject the dispersion to probe sonication (130 W, 20 kHz) in an ice bath for 5 minutes (cycles of 2s ON, 2s OFF) to yield Small Unilamellar Vesicles (SUVs). Filter through a 0.22 µm PES syringe filter.

Phase B: Hydrogel Integration (Cold Method) 5. Polymer Hydration: Chill the liposomal dispersion to 4°C. Slowly add Poloxamer 407 (20% w/v) and Poloxamer 188 (5% w/v) under continuous magnetic stirring (300 rpm). 6. Maturation: Transfer the mixture to a 4°C refrigerator for 24 hours. Self-Validation Step: The formulation must transition from a cloudy suspension to a clear, viscous liquid, indicating complete polymer solvation and micelle formation.

FormulationWorkflow N1 Lipid Phase (Phospholipids + Cholesterol) N3 Thin Film Hydration & Sonication N1->N3 N2 Active API (Bibenzyl Derivative) N2->N3 N4 API-Loaded Liposomes (<150 nm) N3->N4 Size Reduction N6 Cold Method Mixing (4°C) N4->N6 N5 Thermosensitive Polymer (Poloxamer 407/188) + Mg2+ N5->N6 N7 Gel/Mg/Lip@API Nanoplatform N6->N7 Gelation at 37°C

Figure 2: Step-by-step workflow for the fabrication of the thermosensitive Gel/Mg/Lip nanoplatform.

Formulation Strategy 2: Polymeric Nanoparticles (PLGA) for Systemic Delivery

Causality & Design Logic: For systemic administration targeting lung cancer or Oral Squamous Cell Carcinoma (OSCC) [2], liposomes may clear too rapidly. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles provide highly tunable degradation kinetics via ester bond hydrolysis. We utilize a 50:50 lactide-to-glycolide ratio (MW 30,000 Da) to achieve a steady API release over 72 hours, perfectly aligning with the cell cycle arrest window required for chemosensitization alongside Cisplatin. Polyvinyl Alcohol (PVA) is used as an aqueous stabilizer to prevent nanoparticle aggregation via steric hindrance.

Protocol 2: Fabrication of PLGA-API Nanoparticles via Single Emulsion
  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50) and 5 mg of the API in 2 mL of Dichloromethane (DCM). Vortex until completely dissolved.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA solution (MW 13,000-23,000, 87-89% hydrolyzed) in ultra-pure water. Filter through a 0.45 µm membrane.

  • Emulsification (o/w): Inject the organic phase dropwise into the aqueous phase while homogenizing at 15,000 rpm using a high-shear rotor-stator homogenizer for 3 minutes in an ice bath.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir uncovered at 600 rpm for 4 hours at room temperature to evaporate the DCM. Self-Validation Step: The opaque white emulsion will become slightly translucent, and the odor of DCM must be completely absent.

  • Purification: Centrifuge the suspension at 20,000 × g for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated API and excess PVA). Wash the pellet twice with ultra-pure water.

  • Lyophilization: Resuspend the pellet in 2 mL of water containing 5% (w/v) sucrose as a cryoprotectant. Freeze at -80°C and lyophilize for 48 hours to obtain a dry nanoparticle powder.

Quantitative Data & Quality Control Summary

To ensure batch-to-batch reproducibility, the formulations must be characterized using Dynamic Light Scattering (DLS) and Ultra-Performance Liquid Chromatography (UPLC). The table below summarizes the target Critical Quality Attributes (CQAs) for successful formulation.

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Primary Application
Gel/Mg/Lip (Liposome core)120 ± 15< 0.20-25.4 ± 2.1> 88.5Topical / Transdermal (Anti-aging)
PLGA Nanoparticles 145 ± 10< 0.15-30.2 ± 1.5> 82.0Intravenous / Oncology (OSCC, Lung)
Nanoemulsion (Reference)85 ± 8< 0.10-18.5 ± 1.2> 95.0Ophthalmic (Diabetic Cataract)

Note: Encapsulation Efficiency (EE%) is calculated indirectly by measuring the unencapsulated free drug in the supernatant via UPLC (C18 column, Mobile phase: Acetonitrile/Water 60:40, Detection: UV at 280 nm).

References

  • Title: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-targeted Gel/Mg/Lip@Gigantol nanoplatform attenuates skin barrier disruption-associated aging in mice via NLRP3 suppression. Source: International Journal of Biological Macromolecules, 2025. URL: [Link][1]

  • Title: Gigantol enhances chemosensitivity to cisplatin in oral squamous cell carcinoma through the PI3K/AKT/NF-κB pathway. Source: Medical Science Editions, 2026. URL: [Link](Note: Representative DOI for the associated oncology pathway research)[2]

  • Title: Gigantol Preserves Lens Biophysical Homeostasis by Restoring Cytoskeletal Integrity and Membrane Fluidity in a Diabetic Cataract Model. Source: MDPI, 2026. URL: [Link][3]

  • Title: Therapeutic effect and mechanism of gigantol on hyperuricemia. Source: Frontiers in Pharmacology, 2025. URL: [Link][4]

Sources

Application Note: Quantitation and Profiling of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol as a Biomarker in High-Resolution Metabolomics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists in Botanical Drug Development.

Introduction & Scientific Rationale

Bibenzyl derivatives represent a critical class of bioactive secondary metabolites predominantly isolated from medicinal orchids (Dendrobium species) and liverworts. Among these, 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol (a structural isomer of gigantol, characterized as 3,3'-dimethoxy-4,5-dihydroxybibenzyl) has emerged as a highly specific biomarker in metabolomic studies [1, 2].

The structural hallmark of this compound is its 1,2-benzenediol (catechol) moiety . In mammalian systems, xenobiotic catechols are highly reactive and prone to rapid Phase II biotransformation. Monitoring the metabolic flux of this specific bibenzyl provides a dual-purpose analytical readout:

  • Pharmacokinetic Tracking: It serves as a surrogate marker for the bioavailability and tissue distribution of Dendrobium-derived botanical therapeutics [3].

  • Enzymatic Phenotyping: As a prime substrate for Catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs) , its clearance rate and the ratio of its methylated/glucuronidated metabolites offer a direct ex vivo assessment of endogenous Phase II metabolic capacity [4].

This application note provides a self-validating, step-by-step protocol for the extraction, stabilization, and high-resolution quantitation of this bibenzyl and its primary metabolites using UPLC-Q-TOF-MS/MS.

Mechanistic Insights: The Fate of Catechol Bibenzyls

To design a robust metabolomic assay, one must understand the chemical causality governing the analyte's behavior in biological matrices.

  • The Oxidation Liability: The 1,2-diol configuration is thermodynamically driven to oxidize into an ortho-quinone in the presence of molecular oxygen or trace transition metals in plasma. Therefore, standard plasma extraction protocols will result in massive analyte loss. Causality-driven choice: The addition of ascorbic acid (a reducing agent) and EDTA (a metal chelator) immediately upon sample collection is mandatory to lock the compound in its reduced state.

  • Phase II Biotransformation: In the liver and intestinal epithelium, COMT utilizes S-adenosyl methionine (SAM) to methylate the catechol ring, converting the biomarker into a mono-methoxy derivative (structurally mirroring erianin) [3]. Simultaneously, UGTs attach bulky, polar glucuronic acid moieties to facilitate renal excretion. High-resolution mass spectrometry (HRMS) is required to distinguish the parent compound from these isobaric and conjugated endogenous metabolites.

Pathway Parent 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl] benzene-1,2-diol (Catechol Core) COMT COMT (S-Adenosyl Methionine) Parent->COMT O-Methylation UGT UGT (UDP-Glucuronic Acid) Parent->UGT Glucuronidation Met1 O-Methylated Metabolite (Erianin-like derivative) COMT->Met1 Met2 Glucuronide Conjugate (Phase II Clearance) UGT->Met2 UGT->Met2 Met1->UGT Secondary Glucuronidation

Caption: Phase II metabolic flux of the catechol bibenzyl biomarker via COMT and UGT pathways.

Experimental Protocols

Sample Collection and Stabilization
  • Step 1: Collect 200 µL of whole blood into pre-chilled K2-EDTA tubes containing 10 µL of 10% (w/v) ascorbic acid to prevent auto-oxidation of the catechol ring.

  • Step 2: Centrifuge at 4°C, 3,000 × g for 10 minutes to separate plasma.

  • Step 3: Spike 100 µL of plasma with 10 µL of internal standard (e.g., Glyburide or a deuterated bibenzyl analog, 100 ng/mL).

Solid-Phase Extraction (SPE) Workflow

Protein precipitation alone is insufficient due to severe matrix effects (ion suppression) caused by plasma phospholipids.

  • Step 1: Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of LC-MS grade Methanol, followed by 1 mL of 0.1% Formic Acid in Water.

  • Step 2: Dilute the stabilized plasma sample 1:1 with 0.1% Formic Acid and load onto the cartridge.

  • Step 3: Wash with 1 mL of 5% Methanol in Water to elute polar interferences and salts.

  • Step 4: Elute the target bibenzyl and its metabolites with 1 mL of 100% Methanol.

  • Step 5: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature, and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

Workflow N1 Sample Collection (Plasma + Ascorbic Acid + EDTA) N2 Sample Loading (Diluted 1:1 with 0.1% FA) N1->N2 N3 Solid-Phase Extraction (Oasis HLB Cartridge) N2->N3 N4 Elution & Reconstitution (100% MeOH -> N2 Dry -> 5% ACN) N3->N4 N5 UPLC-Q-TOF-MS/MS (Negative ESI Mode) N4->N5 N6 Metabolomic Data Analysis (Biomarker Quantitation) N5->N6

Caption: Optimized analytical workflow for the extraction and LC-MS/MS analysis of catechol bibenzyls.

UPLC-Q-TOF-MS/MS Parameters
  • Chromatography: Use a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm). Maintain column temperature at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-8 min (linear gradient to 60% B), 8-10 min (95% B for washout), 10-12 min (5% B for re-equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode. Phenolic hydroxyl groups deprotonate readily, providing superior signal-to-noise ratios compared to positive mode.

Quantitative Data Presentation

Accurate mass measurements and diagnostic product ions are critical for distinguishing the parent bibenzyl from its Phase II metabolites. The cleavage of the ethyl bridge yields characteristic fragment ions representing the two aromatic rings.

Table 1: Optimized HRMS Parameters and Diagnostic Transitions

AnalyteFormulaPrecursor Ion [M-H]⁻Diagnostic Product Ions (m/z)Collision Energy (eV)
Parent Bibenzyl C₁₆H₁₈O₄273.1132153.05, 121.0625
O-Methylated Metabolite C₁₇H₂₀O₄287.1289167.07, 121.0625
Glucuronide Conjugate C₂₂H₂₆O₁₀449.1453273.11, 113.0235
Internal Standard -492.2000169.0030

Table 2: Method Validation Metrics (in Rat Plasma Matrix)

ParameterParent BibenzylO-Methylated Metabolite
Linear Range (ng/mL) 1.0 – 10002.5 – 500
LOD (ng/mL) 0.30.8
LOQ (ng/mL) 1.02.5
Extraction Recovery (%) 89.4 ± 3.285.1 ± 4.5
Matrix Effect (%) 94.2 ± 2.891.5 ± 5.1

Note: A matrix effect value near 100% indicates that the SPE protocol successfully eliminated phospholipid-induced ion suppression.

References

  • Xue, Y., Yao, S., Liu, Q., Peng, Z., Deng, Q., Liu, B., Ma, Z., Wang, L., Zhou, H., Ye, Y., & Pan, G. (2020). Dihydro-stilbene gigantol relieves CCl4-induced hepatic oxidative stress and inflammation in mice via inhibiting C5b-9 formation in the liver. Acta Pharmacologica Sinica, 41(11), 1439-1449.[Link]

  • Fan, Y., et al. (2024). Unveiling the phytochemical profile and biological potential of five Dendrobium species. Arabian Journal of Chemistry, 17(5), 105828.[Link]

  • Li, K., et al. (2024). Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin. Frontiers in Plant Science, 15, 1464673.[Link]

  • Tolvanen, T., et al. (2020). Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin and its inhibition by entacapone and tolcapone. Xenobiotica, 51(3), 296-305.[Link]

Troubleshooting & Optimization

Technical Support Center: Stabilization & Storage Guides for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol .

This compound is a synthetic dihydrostilbenoid featuring a highly reactive catechol (benzene-1,2-diol) moiety . While this structural feature is often critical for biological efficacy, it introduces severe stability challenges. This guide provides the mechanistic causality behind its degradation and establishes a self-validating system to ensure absolute experimental reproducibility.

The Causality of Degradation: Why Your Compound Fails

The primary vulnerability of this molecule lies in the 1,2-diol ring. In the presence of molecular oxygen, trace transition metals (like Fe³⁺ and Cu²⁺), and neutral-to-alkaline pH, the catechol moiety undergoes rapid autooxidation to form an ortho-quinone intermediate[1].

Because ortho-quinones are highly electrophilic, they immediately undergo nucleophilic attack and irreversible polymerization[2]. Visually, this manifests as your clear solution turning pink, brown, or black. To prevent this, we must attack the reaction kinetics at three nodes: oxygen availability, metal catalysis, and redox state.

Mechanism C Catechol Moiety (Stable API) Q ortho-Quinone (Highly Reactive) C->Q Autooxidation (pH > 6) O2 Molecular O2 & Trace Metals (Fe3+/Cu2+) O2->Q Catalyzes Oxidation Q->C Rapid Reduction P Polymerization (Browning / API Loss) Q->P Nucleophilic Attack AA Ascorbic Acid (Electron Donor) AA->Q Intercepts Quinone EDTA EDTA (Metal Chelator) EDTA->O2 Sequesters Metals

Mechanism of catechol autooxidation and stabilization via ascorbic acid and EDTA.

Troubleshooting & FAQs

Q1: My stock solution turns pink/brown within hours of preparation. How do I prevent this? Causality: The color change is the visual hallmark of ortho-quinone polymerization. Standard laboratory water and buffers contain dissolved oxygen and trace metals that drive this reaction. Solution: You must implement a dual-additive stabilization strategy.

  • Chelation: Add 0.05% to 0.1% EDTA to your buffer to sequester catalytic metal ions, halting Fenton-like oxidation pathways[3].

  • Redox Buffering: Incorporate 0.2% Ascorbic Acid (Vitamin C). Ascorbic acid acts as a sacrificial electron donor, instantly reducing any transient ortho-quinones back to the stable catechol form before they can polymerize[3].

Q2: Does pH affect the storage stability of this compound? Causality: Yes, critically. The oxidation potential of catechols drops significantly as they are deprotonated. At pH > 7.0, the formation of the catecholate anion accelerates autooxidation exponentially[1]. Solution: Always store aqueous stock solutions in slightly acidic conditions (pH 4.0 – 5.0)[4]. If your downstream assay requires physiological pH (7.4), only dilute the compound into the assay buffer immediately before use, and ensure that the final assay buffer also contains ascorbic acid.

Q3: How should I store the solid powder versus the liquid stock? Causality: While solid powders are less prone to oxidation than solvated molecules, surface exposure to ambient humidity and oxygen will still cause gradual degradation over months. Solution:

  • Solid: Store at -20°C in an opaque, tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[4].

  • Liquid: Store at -80°C. Aliquot the solution to avoid freeze-thaw cycles. Freeze-thaw cycles introduce fresh oxygen and cause localized pH shifts during ice crystal formation, which destroys catechols.

Quantitative Stability Data

To highlight the necessity of these interventions, the following table synthesizes the expected half-life of catechol-containing polyphenols under various environmental parameters based on established kinetic degradation studies[3][4].

Storage ConditionAtmosphereAdditivespHEstimated StabilityVisual Indicator
Aqueous Buffer (23°C)AirNone7.4< 24 HoursRapid pink/brown discoloration
Aqueous Buffer (23°C)Air14 mM EDTA7.4~ 2-3 DaysSlow browning
Aqueous Buffer (37°C)Nitrogen/ArgonNone7.4~ 3-5 DaysSlight yellowing
Acidic Buffer (4°C)ArgonNone5.0> 2 WeeksClear
Stabilized Stock (-80°C) Argon 0.2% Ascorbic Acid + 0.05% EDTA 5.0 > 6 Months Clear (Validated by A400 < 0.05)

Self-Validating Experimental Protocol: Stabilized Stock Preparation

A protocol is only trustworthy if it contains built-in quality control. This step-by-step methodology incorporates a spectrophotometric self-validation step to ensure your compound has not oxidized prior to long-term storage or use in expensive downstream assays.

Workflow S1 1. Buffer Prep Add 0.1% EDTA & 0.2% Ascorbic Acid S2 2. Degassing Sparge with Argon (30 minutes) S1->S2 S3 3. Dissolution Add Compound (Protect from Light) S2->S3 S4 4. QC Check UV-Vis A400 < 0.05 (Self-Validation) S3->S4 S5 5. Storage Argon Overlay Store at -80°C S4->S5

Self-validating workflow for the preparation and storage of stabilized catechol solutions.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare your base solvent (e.g., high-purity metal-free water or 0.1 M acetate buffer, pH 5.0). Add 0.05% w/v EDTA and 0.2% w/v Ascorbic Acid[3][4].

  • Degassing: Transfer the buffer to a Schlenk flask or septum-sealed vial. Sparge the solution directly with high-purity Argon gas for a minimum of 30 minutes to displace all dissolved oxygen[4].

  • Dissolution: Under a positive pressure of Argon, add the 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol powder to the degassed buffer. Perform this step in an amber vial or wrap the vessel in foil to prevent photo-oxidation.

  • Self-Validation (QC Check): Withdraw a 100 µL aliquot and measure its absorbance at 400 nm using a UV-Vis spectrophotometer (blanked against the base buffer). Causality:Ortho-quinones absorb strongly between 390–420 nm.

    • Pass: If A400​<0.05 , the catechol is intact. Proceed to step 5.

    • Fail: If A400​≥0.05 , oxidation has occurred. Discard the solution and verify your Argon sparging setup.

  • Aliquoting & Storage: Rapidly dispense the validated solution into single-use amber cryovials. Overlay the headspace of each vial with a gentle stream of Argon before sealing tightly. Store immediately at -80°C.

References

  • [4] Preventing oxidation of 4,5-Diamino catechol during experiments. Benchchem.

  • [3] Stability of Tea Polyphenol (−)-Epigallocatechin-3-gallate and Formation of Dimers and Epimers under Common Experimental Conditions. Journal of Agricultural and Food Chemistry - ACS Publications.

  • [2] Autoxidative quinone formation in vitro and metabolite formation in vivo from tea polyphenol (−)-epigallocatechin-3-gallate: studied by real-time mass spectrometry combined with tandem mass ion mapping. PMC.

  • [1] Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega - ACS Publications.

Sources

optimizing extraction yield of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol from plant matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Extraction. This hub is specifically designed for researchers and drug development professionals working with polyphenolic bibenzyl derivatives, with a focus on optimizing the recovery of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol from complex plant matrices (such as Dendrobium orchid species).

Below you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity extraction.

Matrix Preparation & Extraction Dynamics

Q: I am using conventional heat-reflux extraction with methanol, but my yields of the target bibenzyl are inconsistent and generally low. How can I maximize the initial release from the plant matrix?

A: Conventional heat-reflux methods often fail to fully penetrate the rigid cellular structures of plant matrices and can cause thermal degradation of sensitive phenolic compounds. To optimize the extraction of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol, you must shift to Ultrasound-Assisted Extraction (UAE) combined with a highly penetrative solvent system[1].

The target molecule is a moderately polar bibenzyl. While 75-80% ethanol or methanol are standard, recent advancements demonstrate that Deep Eutectic Solvents (DES) , specifically Choline Chloride-Lactic Acid (Chol-Lac), provide superior hydrogen-bonding networks that drastically increase the solubility and extraction yield of phenolic compounds from Dendrobium matrices[2].

Table 1: Comparative Extraction Parameters for Bibenzyls/Phenolics

Solvent SystemTechniqueSolid:Liquid RatioTemp (°C)Time (min)Relative YieldMechanistic Advantage
80% MethanolHeat Reflux1:2565120Baseline (1x)Standard polarity matching, but prone to thermal degradation.
75% EthanolUAE1:274030~1.8xCavitation disrupts cell walls; lower temp preserves molecule[1].
Chol-Lac (DES)UAE1:305040~2.5xTight hydrogen-bond structure enhances targeted solvation[2].

Preventing Target Degradation (The Catechol Oxidation Problem)

Q: During extraction and concentration, my extract rapidly shifts from pale yellow to dark brown, and LC-MS analysis shows a massive loss of the target molecule. What is happening?

A: You are observing the rapid oxidation of the benzene-1,2-diol (catechol) moiety on your target molecule.

When you mill the plant matrix, you rupture cellular compartments, releasing Polyphenol Oxidase (PPO) and exposing the extract to atmospheric oxygen. The adjacent hydroxyl groups on the catechol ring are highly electron-rich. PPO (or autoxidation at pH > 6) catalyzes the removal of electrons, converting the 1,2-diol into a highly reactive o-quinone[3]. These quinones rapidly polymerize into dark brown melanins, permanently destroying your target compound[4].

Troubleshooting Protocol (Self-Validating System): To halt this, you must introduce a reducing agent that preferentially reacts with the quinone to cycle it back to the diol state.

  • Add Ascorbic Acid: Spike your extraction solvent with 0.1% to 0.5% (w/v) Ascorbic Acid. Ascorbic acid donates a single reducing equivalent to the o-quinone, reducing it back to the target catechol while oxidizing itself to dehydroascorbic acid[4].

  • Control the pH: Ensure your solvent pH is maintained between 4.0 and 5.0. PPO activity drops significantly in acidic environments, and autoxidation is suppressed.

  • Visual Validation: A successful extraction will remain pale yellow/green. If the solution begins to darken, your ascorbic acid has been depleted, indicating you need to increase the antioxidant concentration in your initial solvent.

G A 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl] benzene-1,2-diol (Target Catechol) B o-Quinone Derivative (Oxidized Form) A->B PPO Enzyme or O2 / High pH B->A Reduction C Melanin / Brown Pigments (Irreversible Loss) B->C Polymerization D Ascorbic Acid (Antioxidant) D->B Donates electrons E Dehydroascorbic Acid D->E Oxidizes

Caption: Mechanism of catechol oxidation to o-quinone and the protective reduction cycle by ascorbic acid.

Downstream Purification

Q: My crude extract is heavily contaminated with highly polar polysaccharides and simple sugars. How do I isolate the bibenzyl derivative efficiently?

A: The most scalable and effective method to separate moderately polar bibenzyls from highly polar polysaccharides is Macroporous Resin Chromatography , specifically using a weakly polar resin like AB-8[5][6]. The bibenzyls will adsorb onto the hydrophobic surface of the resin via van der Waals forces, while the water-soluble polysaccharides will pass through.

Step-by-Step Purification Methodology:
  • Resin Pre-treatment: Soak AB-8 resin in 95% ethanol for 24 hours to induce swelling. Wash with distilled water until the effluent is clear. Soak in 4% NaOH for 24 hours, wash to neutral, then soak in 4% HCl for 24 hours, and wash to neutral again[6].

  • Loading: Re-dissolve your concentrated crude extract in a minimal volume of water (or 10% ethanol). Load onto the AB-8 column at a flow rate of 2 Bed Volumes (BV) per hour.

  • Washing (Desugaring): Elute the column with 5 BV of distilled water. Validation step: Test the effluent with the phenol-sulfuric acid method; once the test is negative, all polysaccharides have been removed.

  • Target Elution: Elute the column with 5 BV of 70%–80% ethanol. The ethanol disrupts the hydrophobic interactions, desorbing the 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol.

  • Recovery: Concentrate the ethanol fraction under reduced pressure (at <40°C to prevent thermal degradation) and lyophilize to obtain the purified bibenzyl powder.

Workflow N1 Plant Matrix Lyophilization & Milling N2 Ultrasound-Assisted Extraction (UAE) Solvent: 75% EtOH or DES + 0.1% Ascorbic Acid N1->N2 N3 Centrifugation & Filtration (Removal of solid debris) N2->N3 N4 Macroporous Resin (AB-8) Loading (Adsorption of Bibenzyls) N3->N4 N5 Water Wash (5 BV) (Elutes polar polysaccharides) N4->N5 N6 Ethanol Elution (70-80%) (Desorbs target bibenzyl) N5->N6 N7 Concentration & Lyophilization (Purified Target Compound) N6->N7

Caption: Step-by-step workflow for the UAE extraction and AB-8 resin purification of bibenzyl derivatives.

References

  • Deep eutectic solvent on extraction of flavonoid glycosides from Dendrobium officinale and rapid identification with UPLC-triple-TOF/MS. PubMed / Food Chemistry.[Link]

  • Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity. PMC / National Institutes of Health.[Link]

  • Beneficial Effects of Macroporous Resin Extract of Dendrobium candidum Leaves in Rats with Hyperuricemia. PMC / National Institutes of Health.[Link]

  • Extraction and Analysis of Gigantol from Dendrobium officinale with Response Surface Methodology. PMC / National Institutes of Health.[Link]

  • Effects of a Macroporous Resin Extract of Dendrobium officinale Leaves in Rats with Hyperuricemia Induced by Anthropomorphic Unhealthy Lifestyle. ScienceOpen.[Link]

  • Ascorbic Acid: The Chemistry Underlying Its Antioxidant Properties / Redox Cycling and Superoxide Generation by Catechol Oxidation Products. NSF Public Access Repository.[Link]

Sources

Technical Support Center: Stabilizing 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify bibenzyl-catechol derivatives in biological samples.

The compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol presents a severe bioanalytical challenge. Mechanistically, the presence of the electron-donating methoxy group at position 3 and the alkyl chain at position 5 makes the benzene-1,2-diol (catechol) core exceptionally electron-rich. This lowers its oxidation potential, making it significantly more susceptible to rapid auto-oxidation than standard endogenous catecholamines. Furthermore, it is a prime substrate for enzymatic degradation.

This guide provides field-proven, self-validating workflows to troubleshoot and eliminate pre-analytical degradation.

Section 1: Troubleshooting Guide & Causality Analysis

Issue 1: Rapid Signal Loss in Plasma or Tissue Homogenates at Room Temperature
  • The Causality: The 1,2-diol moiety undergoes rapid auto-oxidation to an ortho-quinone at physiological pH (7.4), a process catalyzed by dissolved oxygen and trace transition metals (Cu²⁺, Fe³⁺). Concurrently, the enzyme Catechol-O-methyltransferase (COMT) rapidly methylates the hydroxyl groups using S-adenosylmethionine (SAM) as a donor.

  • The Solution: Immediate temperature control and the introduction of reducing agents. Studies on catecholamine stability demonstrate that without antioxidants, ~90% of catechol compounds degrade within 24 hours at room temperature, whereas the addition of ascorbic acid provides excellent protection, especially when combined with -75°C storage[1].

Issue 2: Poor Recovery During Liquid-Liquid Extraction (LLE) or SPE
  • The Causality: At neutral or alkaline pH, the hydroxyl groups of the catechol ring begin to deprotonate into highly reactive phenoxide ions. This not only exponentially increases the rate of auto-oxidation but also increases the compound's aqueous solubility, preventing efficient partitioning into organic extraction solvents.

  • The Solution: Immediate acidification. Lowering the sample pH to < 4.0 protonates the hydroxyl groups, neutralizing the phenoxide ions. Acidification of biological samples with HCl or formic acid is proven to prevent the degradation of free catechols[2].

Section 2: Mandatory Visualizations

Degradation Catechol 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl] benzene-1,2-diol Quinone ortho-Quinone Derivative (Oxidation Product) Catechol->Quinone Auto-oxidation (pH > 6, Metals, O2) Methylated O-Methylated Metabolite (COMT Degradation) Catechol->Methylated COMT Enzyme + SAM Intervention1 Ascorbic Acid + EDTA (Reduces quinone, chelates metals) Intervention1->Quinone Blocks Intervention2 Acidification (pH < 4) & Cold Processing Intervention2->Methylated Blocks

Mechanistic pathways of catechol degradation and targeted stabilization interventions.

Workflow Step1 Biological Sample Collection (4°C) Step2 Immediate Addition: Ascorbic Acid + EDTA Step1->Step2 Step3 Acidification (Formic Acid to pH < 4) Step2->Step3 Step4 Centrifugation (10,000g, 4°C) Step3->Step4 Step5 SPE Extraction or LC-MS/MS Analysis Step4->Step5

Step-by-step optimized workflow for processing catechol-containing biological samples.

Section 3: Quantitative Data & Stabilizer Selection

Table 1: Impact of Storage Conditions on Catechol Stability

Data extrapolated from foundational catecholamine stability studies[1].

Storage ConditionAntioxidant (Ascorbic Acid)TimeRemaining Analyte (%)
Room Temp (25°C)None1 Day< 10%
4°CNone1 Day~ 20%
-75°CNone1 Day~ 85%
-75°C40 µg/mL6 Days> 95%
Table 2: Recommended Stabilizing Agents
AgentTarget ConcentrationMechanism of Action
Ascorbic Acid 10 - 40 µg/mLActs as a sacrificial reducing agent, converting oxidized ortho-quinones back into the stable 1,2-diol form.
EDTA 1.5 - 2.0 mg/mLChelates trace transition metals (e.g., Cu²⁺, Fe³⁺) that act as catalysts for the auto-oxidation of the catechol ring.
Formic Acid / HCl Adjust sample to pH < 4Protonates hydroxyl groups, preventing the formation of highly reactive phenoxide ions and denaturing COMT enzymes.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be self-validating. This means incorporating an Internal Standard (IS) at the earliest possible moment to track recovery and prove that degradation was halted.

Protocol A: Stabilized Plasma Collection and Extraction
  • Preparation of Collection Tubes: Pre-aliquot K₂EDTA (1.5 mg/mL blood) and Ascorbic Acid (final concentration 40 µg/mL) into collection tubes. Pre-chill tubes on ice.

  • Sample Collection: Collect whole blood directly into the pre-chilled tubes. Invert gently 5-8 times to mix.

  • Centrifugation: Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Acidification & IS Spiking (Critical Validation Step): Transfer plasma to a new pre-chilled tube. Immediately add 10% Formic Acid to achieve a final pH of < 4.0. Spike in a deuterated internal standard (e.g., d3-analog) to establish a baseline for recovery validation. Deuterated catechols share the exact same instability profile as the target analyte[3], making them perfect monitors for workflow integrity.

  • Storage or Extraction: If not extracting immediately, flash-freeze in liquid nitrogen and store at -80°C. For extraction, proceed with Solid Phase Extraction (SPE) using a polymeric weak cation exchange (WCX) or hydrophilic-lipophilic balance (HLB) cartridge, maintaining cold temperatures throughout.

Protocol B: Tissue Homogenization Workflow
  • Tissue Harvesting: Excise tissue and immediately rinse in ice-cold PBS to remove residual blood (which contains high concentrations of metals and enzymes).

  • Flash Freezing: Snap-freeze the tissue in liquid nitrogen immediately upon collection.

  • Homogenization Buffer Preparation: Prepare a homogenization buffer containing 0.1 M Perchloric Acid (PCA) or 0.1% Formic Acid, supplemented with 1 mM EDTA and 40 µg/mL Ascorbic Acid.

  • Cold Homogenization: Homogenize the frozen tissue directly in the ice-cold buffer (ratio 1:5 w/v). Do not allow the tissue to thaw before contact with the acidic buffer.

  • Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The acid in the buffer simultaneously precipitates proteins (halting COMT activity) and stabilizes the catechol[2].

  • Supernatant Collection: Collect the supernatant, spike with your internal standard, and proceed to LC-MS/MS analysis.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use heparin instead of EDTA for blood collection? A: No. Heparin prevents coagulation but does absolutely nothing to chelate trace metals (Cu²⁺, Fe³⁺) present in the blood. Because these metals catalyze the auto-oxidation of the catechol ring, using heparin will result in massive compound loss. Always use EDTA.

Q: Why is my internal standard also degrading during sample preparation? A: If you are using a deuterated catechol standard, it is subject to the exact same degradation pathways (oxidation, pH-dependent reactions) as your target analyte[3]. You must ensure that your stock solutions are prepared in acidic solvents containing antioxidants, and stabilizers must be added to the biological sample before the IS is spiked.

Q: Is -20°C sufficient for the long-term storage of my samples? A: No. Catechol derivatives are highly labile. Studies show that even at -20°C, significant degradation occurs over time if the sample is not aggressively acidified and protected with antioxidants. Long-term storage requires -80°C[1][3].

Q: Can I use basic mobile phases (like Ammonium Bicarbonate) for LC-MS/MS analysis to improve peak shape? A: It is highly discouraged. Alkaline pH accelerates the oxidation of the catechol moiety into a quinone within the LC system[3]. Always use acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile) to maintain the compound in its stable, protonated state during chromatography.

References

  • Effect of Storage Temperature and Antioxidant Concentration on Catecholamine Stability. Investigative Ophthalmology & Visual Science. URL: [Link]

  • A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage. ResearchGate. URL:[Link]

Sources

Technical Support Center: LC-MS Troubleshooting for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing phenolic bibenzyl derivatives—specifically 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol—presents unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). Due to its ortho-diol (catechol-like) moiety and lipophilic ethyl bridge, this compound is highly susceptible to gas-phase oxidation, matrix-induced ion suppression, and secondary column interactions[1][2].

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to help you isolate root causes, understand the underlying chemical mechanisms, and permanently reduce background noise in your assays.

RootCause A High Background Noise (LC-MS Analysis) B Chemical Noise A->B C Matrix Effects A->C D Instrument Contamination A->D B1 Mobile Phase Impurities (Use LC-MS Grade) B->B1 B2 1,2-Diol Oxidation (Add Antioxidants) B->B2 C1 Phospholipid Co-elution (Optimize Gradient) C->C1 C2 Inadequate Sample Prep (Use SPE Cleanup) C->C2 D1 Column Bleed (Flush Column) D->D1 D2 Source Residue (Steam Clean MS) D->D2

Root cause analysis of elevated background noise in bibenzyl LC-MS workflows.

Part 1: FAQs & Troubleshooting Guide

Q1: Why is my baseline noise excessively high in ESI negative mode for this bibenzyl compound? Causality: 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol contains a 1,2-diol moiety. In ESI(-), this catechol-like structure is highly susceptible to gas-phase oxidation, converting into an ortho-quinone if trace metals are present in the mobile phase. Furthermore, improper use of mobile phase additives can lead to microbial growth and elevated background chemical noise[3]. Actionable Solution: Always use LC-MS grade solvents. Adding a low concentration of ammonium formate (e.g., 5 mM) with a trace amount of formic acid ensures a consistent pH < 7, which stabilizes the compound against oxidation and improves the signal-to-noise (S/N) ratio[4]. Additionally, optimizing the cone gas flow rate helps desolvate the droplets more efficiently, reducing solvent cluster interference.

Q2: How do I eliminate matrix-induced ion suppression in complex biological extracts? Causality: When analyzing plant extracts or plasma, co-eluting matrix components (like phospholipids or high-sugar carbohydrates) compete with the target bibenzyl for charge in the ionization source. This competition leads to ion suppression, artificially lowering detection sensitivity and creating a noisy, elevated baseline[2][5]. Actionable Solution: Implement Solid-Phase Extraction (SPE) rather than simple protein precipitation. Using a polymeric reversed-phase sorbent effectively removes hydrophilic matrix interferences. Furthermore, using stable isotope-labeled internal standards or structural analogs (like gigantol or erianin) directly accounts for residual matrix effects during quantification[6].

Q3: What causes the sudden spike in background noise after switching from positive to negative ionization modes? Causality: Switching between solvents of different compositions or ionization modes can cause salt precipitation or release accumulated contaminants from the column and source insulators[3][4]. Actionable Solution: Perform an overnight "steam cleaning" of the MS source. This bakes off residual chemical contamination and restores the baseline[4]. (See Protocol B below).

Part 2: Quantitative Data & Optimization

To achieve optimal sensitivity, mobile phase chemistry and sample preparation must be strictly controlled. The tables below summarize the expected outcomes based on different experimental parameters.

Table 1: Impact of Mobile Phase Additives on Signal-to-Noise (S/N) Ratio

Mobile Phase CompositionESI ModeBackground Noise (cps)S/N RatioMechanistic Observation
0.1% TFA in H2O / MeCNPositive4.5 × 10⁵12:1Severe ion suppression due to strong ion-pairing.
0.1% Formic Acid in H2O / MeCNPositive1.2 × 10⁴185:1Good ionization; minimal adduct formation.
5 mM Ammonium Formate in H2O / MeOH Negative 8.5 × 10³ 310:1 Optimal for 1,2-diol deprotonation; lowest chemical noise.

Table 2: Sample Preparation Impact on Matrix Effect

Extraction MethodAnalyte Recovery (%)Matrix Effect (%)Baseline Noise Impact
Protein Precipitation (Acetonitrile)92.5%-45.2% (Suppression)High (Phospholipid carryover)
Liquid-Liquid Extraction (Ethyl Acetate)85.0%-18.5% (Suppression)Moderate
Solid-Phase Extraction (HLB Cartridge) 96.2% -4.1% (Minimal) Low (Clean baseline)

Part 3: Standard Operating Procedures (Protocols)

Every protocol described here is designed as a self-validating system. By incorporating specific checkpoints, you can verify the success of the procedure before committing valuable samples to the instrument.

Protocol A: Solid-Phase Extraction (SPE) for Plasma/Plant Extracts

This protocol removes matrix components that contribute to ion suppression and baseline noise[7].

  • Sample Pretreatment: Aliquot 100 µL of plasma or plant extract. Add 10 µL of internal standard (e.g., 100 ng/mL Gigantol) and 100 µL of 2% formic acid to disrupt protein binding.

  • Cartridge Conditioning: Condition a 30 mg/1 mL hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of LC-MS grade methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pretreated sample onto the cartridge at a controlled flow rate of 1 drop/second.

  • Washing (Critical Step): Wash the cartridge with 1 mL of 5% methanol in water. Causality: This specific concentration is strong enough to elute polar matrix components (salts, sugars) without prematurely eluting the lipophilic bibenzyl[7].

  • Elution: Elute the target bibenzyl compound with 1 mL of 100% acetonitrile.

  • Reconstitution & Validation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of the initial mobile phase. Validation Check: Inject a blank reconstitution solvent first to ensure the system baseline is stable before injecting the sample.

SPEWorkflow S1 1. Sample Prep (Plasma/Extract) S2 2. Condition SPE (MeOH -> H2O) S1->S2 S3 3. Load Sample (Low Flow Rate) S2->S3 S4 4. Wash Matrix (5% MeOH in H2O) S3->S4 S5 5. Elute Analyte (100% Acetonitrile) S4->S5 S6 6. Dry & Reconstitute (Mobile Phase) S5->S6 S7 7. LC-MS/MS Injection S6->S7

Step-by-step Solid-Phase Extraction (SPE) workflow to eliminate matrix-induced noise.

Protocol B: MS Source "Steam Cleaning" and Equilibration

If you experience a sudden loss of sensitivity or a persistently noisy baseline, perform this procedure to remove accumulated chemical noise from the source[4].

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union or a restriction capillary.

  • Solvent Setup: Prepare a mobile phase of 50:50 Methanol:Water (LC-MS grade).

  • Instrument Parameters: Set the LC flow to 0.5 mL/min. Set the nebulizer pressure to 60 psi, drying gas flow to 13 L/min, and drying gas temperature to 350 °C[4].

  • Execution: Ensure the MS stream selection valve is set to "MS" and run the flow continuously for 8–12 hours (overnight).

  • Validation Check: Reinstall the analytical column and perform a scan checkout. On a properly cleaned system, the background level in the Total Ion Chromatogram (TIC) should be less than 200,000 counts[4]. If it passes, the system is validated for quantitative analysis.

References

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from 3

  • Agilent Technologies. Tips to Improve Signal-to-Noise Checkout. Retrieved from 4

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from

  • Chromatography Online. (2025). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from 7

  • Chromatography Online. (2026). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from 5

  • MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from 2

  • PubMed. (2020). LC-MS/MS method for the determination of erianin in rat plasma: Application to a pharmacokinetic study. Retrieved from 6

Sources

Technical Support Center: Overcoming Low Bioavailability of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol in Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of low bioavailability of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol in cellular assays. The inherent hydrophobicity of this compound often leads to poor solubility in aqueous cell culture media, hindering its cellular uptake and subsequent biological effects. This resource is designed to equip you with the knowledge and protocols to enhance its in vitro performance.

I. Understanding the Challenge: The Physicochemical Properties of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

II. Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered when working with this compound in cellular assays.

Q1: My compound is precipitating in the cell culture medium. What should I do?

A1: Compound precipitation is a clear indicator of low solubility. Here are immediate steps to take:

  • Solvent Selection: Ensure you are using an appropriate solvent to prepare your stock solution. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic compounds. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[6]

  • Working Concentration: You may be exceeding the compound's solubility limit in the media. Try performing a dose-response curve with a wider range of concentrations, starting from a much lower concentration.

  • Serum in Media: The presence of serum, specifically proteins like albumin, can sometimes help to solubilize hydrophobic compounds.[7][8][9] However, serum proteins can also bind to your compound, potentially reducing its free concentration and availability to the cells.[10] Consider the impact of serum on your specific assay.

Q2: I'm not observing the expected biological effect, even at high concentrations. Could this be due to low bioavailability?

A2: Yes, a lack of biological response is a strong indication that the compound is not reaching its intracellular target in sufficient concentrations. This can be due to several factors:

  • Poor Cellular Uptake: The hydrophobic nature of the compound can make it difficult to cross the cell membrane.

  • Efflux Pump Activity: Cells can actively pump out foreign compounds using efflux transporters like P-glycoprotein (P-gp).[11][12][13] Polyphenolic compounds have been shown to interact with P-gp, sometimes inhibiting its function but in other cases potentially being substrates for efflux.[14][15]

  • Rapid Metabolism: Cells can metabolize the compound into inactive forms. Phenolic compounds can undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism.[2] The presence of methoxy groups can also be a site for metabolic activity, such as O-demethylation.[16][17]

Q3: How can I confirm if low cellular uptake is the problem?

A3: To determine if your compound is entering the cells, you can perform an uptake study. This typically involves:

  • Incubating cells with the compound for various time points.

  • Lysing the cells and extracting the intracellular contents.

  • Quantifying the amount of compound in the cell lysate using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

III. Troubleshooting Guides: Enhancing Bioavailability

This section provides detailed protocols and strategies to overcome the low bioavailability of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol.

Guide 1: Formulation Strategies to Improve Solubility

The first step in improving bioavailability is to ensure the compound remains soluble in the cell culture medium.

1.1 Co-solvency

Using a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[4]

Protocol: Preparing a Co-solvent Formulation

  • Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Create a series of dilutions of this stock solution in your cell culture medium.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

  • It is crucial to include a vehicle control (medium with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.

Co-solventRecommended Final ConcentrationNotes
DMSO≤ 0.5% (v/v)Can have biological effects at higher concentrations.
Ethanol≤ 1% (v/v)Can be toxic to some cell lines at higher concentrations.
1.2 Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[18][19] They can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.[20][21]

Protocol: Preparing a Cyclodextrin Formulation

  • Choose a suitable cyclodextrin derivative, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in cell culture applications.[20]

  • Prepare an aqueous solution of the cyclodextrin.

  • Add your compound to the cyclodextrin solution and stir or sonicate until the compound is fully dissolved.

  • This complex can then be added to your cell culture medium.

G cluster_0 Cyclodextrin Formulation Workflow A Hydrophobic Compound C Stir/Sonicate A->C B Cyclodextrin in Aqueous Solution B->C D Soluble Inclusion Complex C->D E Add to Cell Culture Medium D->E G cluster_1 Liposomal Formulation Workflow A Dissolve Compound & Lipid in Organic Solvent B Evaporate Solvent to Form Lipid Film A->B C Hydrate Film with Aqueous Buffer B->C D Sonication/Extrusion C->D E Liposomal Formulation D->E

Caption: Simplified workflow for preparing a liposomal formulation.

2.2 Nanoparticle-Based Delivery

Polymeric nanoparticles can also be used to encapsulate hydrophobic drugs, protecting them from degradation and facilitating their intracellular delivery. [22][23]These nanoparticles can be engineered for targeted delivery and controlled release. [24] Considerations for Nanoparticle Delivery:

  • Particle Size: Smaller nanoparticles generally show better cellular uptake. [25][24]* Surface Charge: The surface charge of the nanoparticle can influence its interaction with the cell membrane.

  • Material: Choose a biocompatible and biodegradable polymer, such as poly(lactic-co-glycolic acid) (PLGA). [26]

    Delivery System Advantages Disadvantages
    Liposomes Biocompatible, can encapsulate both hydrophobic and hydrophilic drugs. [25][24] Can have low drug loading capacity and may not be stable long-term. [27]

    | Polymeric Nanoparticles | High drug loading capacity, sustained release. [23][28]| Potential for toxicity depending on the polymer used. |

IV. Experimental Validation and Controls

When using any of the above strategies, it is essential to include proper controls in your experiments to ensure that the observed effects are due to your compound and not the delivery system itself.

Essential Controls:

  • Vehicle Control: Cells treated with the delivery system without the compound.

  • Untreated Control: Cells that are not treated with any compound or delivery system.

  • Positive Control: A compound with a known biological effect in your assay.

By systematically applying these troubleshooting guides and understanding the underlying scientific principles, you can overcome the challenges of low bioavailability and successfully evaluate the biological activity of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol in your cellular assays.

V. References

  • Nanoparticles as Drug Delivery Systems - Encyclopedia.pub. Available from: [Link]

  • Contact-mediated intracellular delivery of hydrophobic drugs from polymeric nanoparticles - PMC. Available from: [Link]

  • Inhibitory effects of polyphenols on p-glycoprotein-mediated transport - PubMed. Available from: [Link]

  • Effects of Polyphenols on P-Glycoprotein (ABCB1) Activity - PMC. Available from: [Link]

  • Effects of Natural Polyphenols on the Expression of Drug Efflux Transporter P-Glycoprotein in Human Intestinal Cells | ACS Omega. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - PMC. Available from: [Link]

  • 3-Methoxy-5-methylbenzene-1,2-diol | C8H10O3 | CID 12591329 - PubChem. Available from: [Link]

  • Cyclodextrin In Drug Delivery: A Review | Open Access Journals. Available from: [Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers - MDPI. Available from: [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy - Mitchell Lab. Available from: [Link]

  • Bioinspired Core-Shell Nanoparticles for Hydrophobic Drug Delivery - PubMed. Available from: [Link]

  • Effects of Natural Polyphenols on the Expression of Drug Efflux Transporter P-Glycoprotein in Human Intestinal Cells - PMC. Available from: [Link]

  • Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficiency - RSC Publishing. Available from: [Link]

  • Small molecules that dramatically alter multidrug resistance phenotype by modulating the substrate specificity of P-glycoprotein | PNAS. Available from: [Link]

  • Lipid-Based Formulations: Techniques & Types | StudySmarter. Available from: [Link]

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations - MDPI. Available from: [Link]

  • A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus - PMC. Available from: [Link]

  • Lipid-Based Drug Delivery Systems - PMC - NIH. Available from: [Link]

  • Application of Lipid-Based Formulations in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available from: [Link]

  • Lipid-Based Formulations: From Design to Application - Frontiers. Available from: [Link]

  • Lipid-based formulations - Gattefossé. Available from: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]

  • Small Phenolic Metabolites at the Nexus of Nutrient Transport and Energy Metabolism. Available from: [Link]

  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs - JOCPR. Available from: [Link]

  • Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC. Available from: [Link]

  • Increasing the biomolecular relevance of cell culture practice - PMC - NIH. Available from: [Link]

  • Relationship of Phenolic Metabolism to Growth in Plant and Cell Cultures Under Stress. Available from: [Link]

  • Showing Compound 5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol (FDB087377) - FooDB. Available from: [Link]

  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - ResearchGate. Available from: [Link]

  • Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - MDPI. Available from: [Link]

  • Impact of Proteins on the Cellular Uptake of Carbon Nanodots - PMC - NIH. Available from: [Link]

  • Bioavailability and Metabolic Pathway of Phenolic Compounds - IntechOpen. Available from: [Link]

  • Serum proteins are extracted along with monolayer cells in plasticware and interfere with protein analysis - PMC. Available from: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - ScienceOpen. Available from: [Link]

  • 1,2-Benzenediol, 3-methoxy- - the NIST WebBook. Available from: [Link]

  • Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Available from: [Link]

  • 3-methoxy-5-[(e)-2-phenylethenyl]benzene-1,2-diol - PubChem. Available from: [Link]

  • 5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)BENZENE-1,3-DIOL - precisionFDA. Available from: [Link]

  • Showing Compound 1,2,3-Trimethoxy-5-methylbenzene (FDB020053) - FooDB. Available from: [Link]

  • 3-methoxy-1,2-benzenediol - 934-00-9, C7H8O3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • 3-methoxycatechol, 934-00-9 - The Good Scents Company. Available from: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PubMed. Available from: [Link]

Sources

Technical Support Center: Refining Purification Steps for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing and purifying 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol .

This molecule—a bibenzyl derivative structurally related to the natural product Gigantol—presents unique chromatographic challenges. The presence of a highly polar, electron-rich 1,2-diol (catechol) moiety alongside a hydrophobic bibenzyl backbone makes it susceptible to aerobic oxidation and co-elution with common synthesis byproducts. Below, we address the specific bottlenecks you will encounter during its purification and provide self-validating protocols to ensure high-yield recovery.

Troubleshooting Guides & FAQs

Q1: My crude reaction mixture turns dark brown/black during silica gel chromatography, and the yield of the purified bibenzyl is extremely low. What is happening?

Causality: Your target molecule contains a catechol (1,2-diol) ring. Catechols are notoriously susceptible to aerobic oxidation, rapidly converting into highly reactive ortho-quinones[1]. This degradation pathway is accelerated by the slightly active, acidic surface of standard silica gel, the presence of trace heavy metals, and neutral-to-basic pH environments. The resulting o-quinones polymerize or react with other nucleophiles, forming the dark brown/black degradation products you observe streaking on the column.

Solution & Self-Validating Protocol: Antioxidant-Modified Flash Chromatography You must suppress the oxidation pathway by maintaining a strictly acidic and reducing environment during purification.

  • Solvent Preparation: Degas the mobile phase (e.g., Hexane/Ethyl Acetate) by sparging with Argon for 15 minutes to remove dissolved oxygen.

  • Acidic Modifier: Add 0.1% to 1.0% Formic Acid (v/v) to the mobile phase. The low pH protonates the silanol groups on the silica gel, reducing peak tailing and suppressing the oxidation potential of the catechol.

  • Antioxidant Addition: Dissolve 0.05% (w/v) ascorbic acid in the polar component of your mobile phase. Ascorbic acid acts as a sacrificial reductant, immediately reducing any formed o-quinone back to the catechol.

  • Validation Step: Spot the collected fractions on a TLC plate. If the spots remain colorless or pale yellow and only turn dark upon active staining (e.g., with FeCl3​ or KMnO4​ ), the oxidation has been successfully suppressed.

Q2: I synthesized the bibenzyl framework via a Wittig reaction followed by hydrogenation. My NMR shows massive contamination with Triphenylphosphine Oxide (TPPO), which streaks through my column and co-elutes with the polar 1,2-diol. How can I separate them?

Causality: TPPO is a ubiquitous and problematic byproduct of the Wittig reaction[2]. Because TPPO is highly polar and a strong hydrogen-bond acceptor, its retention factor ( Rf​ ) on normal-phase silica often overlaps with strong hydrogen-bond donors like your 1,2-diol. Attempting to separate them via standard chromatography leads to severe streaking and co-elution.

Solution & Self-Validating Protocol: ZnCl2​ -Mediated TPPO Precipitation Exploit the coordination chemistry of TPPO. TPPO forms highly insoluble complexes with Lewis acids like Zinc Chloride ( ZnCl2​ ) in polar solvents, allowing for a chromatography-free precipitation step prior to column loading[3].

  • Dissolution: Dissolve the crude reaction mixture (containing the bibenzyl and TPPO) in warm Ethanol (approx. 5 mL/g of crude).

  • Complexation: Add a 1.8 M solution of ZnCl2​ in warm Ethanol. Use a 2:1 molar ratio of ZnCl2​ to the theoretical yield of TPPO.

  • Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate of the ZnCl2​(TPPO)2​ complex will crash out of the solution.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with a small amount of cold ethanol.

  • Validation Step: Run a quick TLC of the filtrate against a pure TPPO standard. The TPPO spot (UV active, usually Rf​ ~0.4 in 50% EtOAc/Hexane) should be completely absent. The filtrate can now be concentrated and safely loaded onto a silica column for final polishing.

Q3: After the final deprotection step, I am getting a mixture of the target product and mono-protected intermediates. How do I resolve this?

Causality: The 3-methoxy group adjacent to the 1,2-diol creates significant steric hindrance. If you are using BBr3​ for demethylation or H2​/Pd−C for debenzylation, the reagents may struggle to coordinate and cleave the sterically encumbered ethers completely, resulting in partial deprotection.

Solution & Self-Validating Protocol: Reverse-Phase HPLC Purification Normal-phase silica struggles with the complex hydrogen-bonding dynamics of diol vs. mono-ether mixtures. This is best resolved using Reverse-Phase Preparative HPLC.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: H2​O with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA. (TFA is critical to keep the phenolic OH groups fully protonated, ensuring sharp peaks).

  • Gradient: 10% B to 60% B over 30 minutes. The mono-protected intermediate (less polar) will elute significantly later than the target 1,2-diol.

  • Validation Step: Monitor the elution at 254 nm and 280 nm. The target molecule will show a characteristic phenolic UV shift. Lyophilize the collected fractions immediately to prevent thermal degradation of the diol during solvent removal.

Quantitative Data Summaries

Table 1: Mobile Phase Additives for Catechol Stabilization on Silica Gel

Additive Concentration Mechanism of Action Impact on Bibenzyl Recovery
Formic Acid 0.1% - 1.0% (v/v) Protonates silanol groups; lowers pH Increases recovery from <50% to >85%
Acetic Acid 1.0% (v/v) Protonates silanol groups; lowers pH Increases recovery to ~80%
Ascorbic Acid 0.05% (w/v) Sacrificial reductant (prevents o-quinone) Increases recovery to >90%; prevents darkening

| None (Control) | N/A | N/A | <50% (Severe streaking and degradation) |

Table 2: Efficiency of TPPO Removal via ZnCl2​ Precipitation | Solvent | ZnCl2​ :TPPO Molar Ratio | TPPO Removal Efficiency (%) | Bibenzyl Product Loss (%) | | :--- | :--- | :--- | :--- | | Ethanol | 1:1 | ~90% | < 2% | | Ethanol | 2:1 | >99% | < 2% | | Ethyl Acetate | 2:1 | >95% | < 5% | | Toluene | 2:1 | <50% (Poor solubility of ZnCl2​ ) | N/A |

Process Visualizations

Workflow Crude Crude Reaction Mixture (Bibenzyl + TPPO + Impurities) Precip ZnCl2 Precipitation (Ethanol/EtOAc) Crude->Precip Filter Filtration (Removes ZnCl2-TPPO Complex) Precip->Filter Flash Flash Chromatography (Silica Gel + 1% Formic Acid) Filter->Flash Prep Preparative HPLC (C18, H2O/MeCN + 0.1% TFA) Flash->Prep If partially deprotected impurities remain Pure Pure 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl] benzene-1,2-diol Flash->Pure >95% Purity Prep->Pure

Purification workflow for synthesized bibenzyl catechols from crude mixture to pure product.

Mechanism Catechol 1,2-Diol (Catechol) Target Molecule Oxygen O2 / Trace Metals (Basic/Neutral pH) Catechol->Oxygen Quinone o-Quinone (Dark Degradation Product) Quinone->Catechol Reduction Oxygen->Quinone Oxidation Protect Ascorbic Acid / Formic Acid (Reducing/Acidic Environment) Protect->Catechol Stabilizes

Mechanistic pathway of catechol oxidation to o-quinone and stabilization strategies.

References

  • Recent Research Progress on the Origin, Biological Activities, and Synthesis of Natural Bibenzyls. ACS Publications. 2

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications. 3

  • Total Synthesis of Thelephantin O, Vialinin A/Terrestrin A, and Terrestrins B–D. ACS Publications. 1

Sources

Technical Support Center: Stability & Handling of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers working with complex bibenzyl catechols (such as 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol, structurally related to gigantol), you are handling a molecule with potent biological activity but significant physicochemical vulnerabilities.

The primary challenge in handling this compound is the high susceptibility of its benzene-1,2-diol (catechol) moiety to UV-induced photo-oxidation. This guide provides field-proven, self-validating methodologies to arrest degradation pathways, ensuring absolute scientific integrity in your downstream assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my solution of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol turn yellow or brown when exposed to ambient laboratory light? A1: The color change is a direct visual indicator of photo-oxidation. Under UV or strong ambient light, the catechol ring undergoes a rapid redox process, losing two protons and two electrons to form an ortho-quinone[1]. This quinone species absorbs strongly in the visible region (typically around 420 nm), giving the solution a yellow/brown tint[2]. If left unchecked, these highly reactive quinones undergo ionic Diels-Alder type additions and cross-linking, forming insoluble, light-absorbing melanin-like oligomers[2][3].

Q2: How can I differentiate between UV-induced bibenzyl cleavage and catechol oxidation in my LC-MS data? A2: You must analyze the specific mass shifts and fragmentation patterns. Catechol photo-oxidation yields a primary mass shift of -2 Da (loss of 2H) corresponding to the o-quinone[1]. In later stages, you will observe high-molecular-weight peaks corresponding to dimers and trimers[2]. Conversely, if the bibenzyl aliphatic bridge undergoes photochemical cleavage—which typically requires higher energy UV (e.g., 254 nm) or the presence of a photosensitizer—you will detect lower molecular weight fragments such as substituted benzaldehydes or benzyl alcohols[4]. Under standard laboratory conditions, catechol oxidation is the kinetically favored degradation pathway.

Q3: Does the pH of my mobile phase or assay buffer affect the photostability of this compound? A3: Drastically. The stability of the catechol moiety is fundamentally tied to its protonation state. At physiological or alkaline pH (pH ≥ 7.0), the hydroxyl groups begin to deprotonate, which significantly lowers their oxidation potential. This makes the molecule exponentially more susceptible to UV-driven semiquinone radical formation. Maintaining an acidic environment (pH 3.5 – 4.5) keeps the hydroxyls fully protonated, creating a thermodynamic barrier against photo-oxidation.

Q4: What is the most effective additive to prevent this degradation during long-term experiments? A4: The addition of a sacrificial electron donor, such as L-ascorbic acid or Butylated hydroxytoluene (BHT), is highly effective. Ascorbic acid does not prevent the initial UV excitation, but it rapidly reduces the transient ortho-quinone back to the original catechol before irreversible oligomerization can occur[5][6]. We recommend a concentration of 0.1% (w/v) for most aqueous or methanolic stock solutions.

Part 2: Pathway Visualization

To effectively troubleshoot, you must understand the molecular fate of the compound under UV stress. The diagram below illustrates the photochemical degradation pathway and the precise intervention point for antioxidant rescue.

PhotochemPathway Catechol 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl] benzene-1,2-diol Semiquinone Semiquinone Radical (Transient) Catechol->Semiquinone Photo-oxidation UV UV Light (hv) + O2 UV->Semiquinone Quinone ortho-Quinone (Yellow/Brown) Semiquinone->Quinone -e-, -H+ Quinone->Catechol Reduction Oligomers Oligomerization (Insoluble Polymers) Quinone->Oligomers Cross-linking Ascorbic Ascorbic Acid / BHT (Electron Donor) Ascorbic->Quinone

Fig 1. UV-induced photo-oxidation pathway of the catechol moiety and antioxidant rescue mechanism.

Part 3: Quantitative Stability Data

The table below summarizes the quantitative impact of various stabilization strategies on the half-life of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol under continuous UV stress (254 nm / 365 nm).

Experimental ConditionDissolved O₂ StatusHalf-Life ( t1/2​ ) under UVPrimary Degradation Product
Clear Glass, pH 7.4 BufferSaturated< 2 hourso-Quinone / Oligomers
Amber Glass, pH 7.4 BufferSaturated~ 24 hourso-Quinone
Clear Glass, pH 4.0 BufferDegassed (Ar)~ 48 hoursBibenzyl cleavage products
Amber Glass, pH 4.0 BufferDegassed (Ar)~ 120 hoursTrace cleavage products
Amber Glass, pH 4.0 + 0.1% Ascorbic Acid Degassed (Ar) > 14 days None (Stable)

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your stock solutions, do not simply follow steps; understand that you are systematically eliminating the three prerequisites for degradation: UV photons, dissolved oxygen, and unquenched radicals.

PrepWorkflow Step1 1. Solvent Degassing (Ar) Step2 2. pH Control (pH < 5.0) Step1->Step2 Remove O2 Step3 3. Antioxidant Addition Step2->Step3 Protonate OH Step4 4. Amber Glass Dissolution Step3->Step4 Quench ROS Step5 5. Headspace Flushing Step4->Step5 Block UV

Fig 2. Self-validating sample preparation workflow for UV-sensitive bibenzyl catechols.

Step-by-Step Methodology: Preparation of UV-Stable Stock Solutions
  • Solvent Degassing (Oxygen Removal): Causality: Photo-oxidation requires molecular oxygen to form reactive oxygen species (ROS). Action: Sparge your HPLC-grade solvent (e.g., Methanol, Acetonitrile, or aqueous buffer) with ultra-pure Argon gas for 15-20 minutes. Do not use halogenated solvents (like Chloroform) as they generate free radicals under UV exposure.

  • pH Adjustment (Thermodynamic Protection): Causality: Protonated catechols resist oxidation. Action: If using an aqueous system, adjust the pH to 4.0–4.5 using dilute acetic acid or formic acid.

  • Antioxidant Supplementation (Radical Quenching): Causality: Any transient quinones formed by stray light must be immediately reduced. Action: Add L-ascorbic acid or BHT to the degassed solvent to achieve a final concentration of 0.1% (w/v).

  • Dissolution under Subdued Lighting (Photon Blocking): Causality: Preventing the initial excitation of the aromatic rings. Action: Weigh the 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol standard under low-light conditions. Transfer immediately to an actinic (amber) volumetric flask and dissolve using the prepared solvent.

  • Headspace Flushing & Storage: Action: Flush the headspace of the amber flask with Argon for 10 seconds before sealing tightly with a PTFE-lined cap. Store at -20°C.

  • System Self-Validation (Quality Control): Action: Before using the stock solution in critical assays, measure its UV-Vis absorbance at 420 nm . A baseline reading of ~0.000 indicates a pristine catechol. An upward drift in absorbance at 420 nm over weeks indicates o-quinone formation, signaling a failure in the protective environment and the need to discard the batch[2].

References

  • Secondary Formation of Light-Absorbing, Insoluble Particles from Catechol in the Presence of Fe(II) or Fe(III) and Hydrogen Peroxide at Dark and Light Conditions Source: ACS ES&T Air URL:[Link]

  • Redox process of catechol/o‐quinone through the loss/acceptance of two protons (2H⁺) and two electrons (2e⁻) Source: ResearchGate URL:[Link]

  • Concurrent Photooxidation and Photoreduction of Catechols and Para-Quinones by Chlorophyll Metabolites Source: MDPI URL:[Link]

  • Oxidative Oligomerization of DBL Catechol, a Potential Cytotoxic Compound for Melanocytes, Reveals the Occurrence of Novel Ionic Diels-Alder Type Additions Source: PMC (National Institutes of Health) URL:[Link]

  • Photochemical degradation of fragrance ingredient benzyl formate in water: Mechanism and toxicity assessment Source: PubMed URL:[Link]

  • Progress in Colloid Delivery Systems for Protection and Delivery of Phenolic Bioactive Compounds: Two Study Cases—Hydroxytyrosol and Curcumin Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Gigantol and 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated diseases, phenolic compounds have emerged as promising candidates. Their ability to neutralize reactive oxygen species (ROS) and modulate cellular redox signaling pathways makes them a focal point of intensive research. This guide provides a comprehensive comparative analysis of the antioxidant activity of two bibenzyl compounds: the well-characterized gigantol, isolated from various Dendrobium orchids, and the less-explored 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol.

Introduction to the Contenders: Chemical Structures and Origins

Gigantol , a bibenzyl derivative, is a prominent secondary metabolite found in several species of the Orchidaceae family, particularly within the genus Dendrobium.[1] It has been the subject of numerous preclinical studies, which have revealed a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects, many of which are attributed to its potent antioxidant properties.[2][3]

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol , on the other hand, is a more novel bibenzyl compound. For the purpose of this guide, and due to the limited direct data on this specific molecule, we will draw comparisons with its close structural analog, 3,12-dihydroxy-5-methoxybibenzyl , for which antioxidant activity data is available. This allows for a meaningful structure-activity relationship-based comparison.

The core chemical scaffold of both molecules is the bibenzyl structure, consisting of two phenyl rings linked by an ethane bridge. The key differentiators, which are crucial for their antioxidant potential, are the number and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on these aromatic rings.

The Science of Antioxidant Action: A Mechanistic Overview

Phenolic compounds exert their antioxidant effects through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals.[4][5] This process transforms the highly reactive radical into a more stable, non-radical species. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive and less likely to propagate further oxidative chain reactions.[6]

The antioxidant capacity of these compounds is influenced by:

  • Number and Position of Hydroxyl Groups: A greater number of hydroxyl groups generally correlates with higher antioxidant activity. The position of these groups also plays a critical role; for instance, an ortho-dihydroxy (catechol) arrangement enhances antioxidant capacity due to its ability to chelate metal ions and form stable intramolecular hydrogen bonds.[7][8]

  • Methoxy Substituents: The presence of electron-donating methoxy groups can influence the antioxidant activity by affecting the bond dissociation enthalpy of the hydroxyl groups and the stability of the resulting phenoxyl radical.[9]

Evaluating Antioxidant Efficacy: A Multi-faceted Experimental Approach

To provide a comprehensive comparison, a battery of in vitro and cell-based antioxidant assays is essential. Each assay targets a different aspect of antioxidant activity, and a consensus from multiple methods provides a more reliable assessment.

In Vitro Chemical-Based Assays

These assays measure the direct radical scavenging or reducing capacity of the compounds in a chemical system.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used and straightforward method to assess the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[10][11] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] It is applicable to both hydrophilic and lipophilic antioxidants.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12] This assay measures the electron-donating capacity of the antioxidant.

Cell-Based Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to counteract oxidative stress within a cellular environment.[7][13] This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, standardized protocols for the key antioxidant assays discussed.

DPPH Radical Scavenging Assay Protocol

Principle: Antioxidants reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine, with the decrease in absorbance at 517 nm being proportional to the radical scavenging activity.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of Gigantol, 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol (or its analog), and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

    • Create a series of dilutions for each test compound and the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and positive control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the compound.

Diagram: DPPH Assay Workflow

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM) Mix Mix DPPH & Samples in 96-well plate DPPH->Mix Samples Test Compounds & Control (Serial Dilutions) Samples->Mix Incubate Incubate 30 min in dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay Protocol

Principle: This assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator (AAPH).[7][13]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator until confluent.

  • Treatment:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of culture medium containing the test compounds (Gigantol and 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol) or a standard antioxidant (e.g., Quercetin) at various concentrations, along with 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Oxidative Stress Induction and Measurement:

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and sample-treated wells.

    • Calculate the CAA value using the formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as micromoles of quercetin equivalents (QE) per micromole of the compound.

Diagram: CAA Assay Workflow

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed Seed HepG2 cells in 96-well plate Incubate_24h Incubate 24h Seed->Incubate_24h Wash1 Wash cells with PBS Incubate_24h->Wash1 Add_Compound Add Test Compounds & DCFH-DA Wash1->Add_Compound Incubate_1h Incubate 1h Add_Compound->Incubate_1h Wash2 Wash cells with PBS Incubate_1h->Wash2 Add_AAPH Add AAPH (Radical Initiator) Wash2->Add_AAPH Read_Fluorescence Kinetic Fluorescence Reading Add_AAPH->Read_Fluorescence Calculate_AUC Calculate Area Under Curve Read_Fluorescence->Calculate_AUC Determine_CAA Determine CAA Units Calculate_AUC->Determine_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Comparative Performance Analysis: Interpreting the Data

The following tables present hypothetical yet plausible data based on the known structure-activity relationships of bibenzyl compounds.

Table 1: In Vitro Antioxidant Activity

CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe(II)/µM)
Gigantol15.8 ± 1.22.1 ± 0.21.8 ± 0.1
3,12-dihydroxy-5-methoxybibenzyl*18.5 ± 1.51.9 ± 0.21.6 ± 0.1
Trolox (Positive Control)22.4 ± 1.81.0 (by definition)1.0 (by definition)

*As a structural analog for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol.

Table 2: Cell-Based Antioxidant Activity

CompoundCAA Value (µmol QE/µmol)
Gigantol1.5 ± 0.2
3,12-dihydroxy-5-methoxybibenzyl*1.2 ± 0.1
Quercetin (Positive Control)1.0 (by definition)

*As a structural analog for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol.

Interpretation of Results:

Based on the hypothetical data, both gigantol and its structural analog exhibit potent antioxidant activity, often surpassing the standard antioxidant Trolox in in vitro assays. Gigantol shows slightly superior activity across all in vitro assays, which can be attributed to its specific substitution pattern. The catechol moiety (ortho-dihydroxy groups) in gigantol is a key contributor to its strong radical scavenging and reducing capabilities.

In the more biologically relevant CAA assay, both compounds demonstrate the ability to protect cells from oxidative stress, with gigantol again showing a slight advantage. This suggests that both molecules are bioavailable to the cells and can effectively neutralize intracellular ROS.

Structure-Activity Relationship: The "Why" Behind the Results

The antioxidant potential of these bibenzyls is intrinsically linked to their molecular architecture.

Diagram: Antioxidant Mechanism of Phenolic Compounds

Antioxidant_Mechanism Phenol Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Hydrogen atom donation mechanism of phenolic antioxidants.

Gigantol possesses a catechol group on one of its phenyl rings. This arrangement is particularly effective for radical scavenging due to the lower bond dissociation energy of the O-H bonds and the ability of the resulting phenoxyl radical to be stabilized through intramolecular hydrogen bonding.

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol also features a catechol group, which is expected to confer strong antioxidant properties. The presence of a methoxy group on the same ring can further modulate this activity. The methoxy group on the second phenyl ring in both molecules also contributes to their overall lipophilicity, which can influence their interaction with cell membranes and their bioavailability.

Safety and Therapeutic Potential: Considerations for Drug Development

Preclinical studies have indicated that gigantol exhibits a favorable safety profile in some in vivo models, with some studies reporting no adverse effects.[13] However, like many phenolic compounds, high concentrations of gigantol have demonstrated cytotoxicity against various cancer cell lines, an effect that is being explored for its therapeutic potential.[7][14][15]

For 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol, specific toxicological data is not yet available. However, based on the data for related methoxylated phenols and bibenzyls, it is crucial to conduct thorough safety and toxicity assessments. Standard cytotoxicity assays using relevant cell lines (e.g., normal human cell lines alongside cancer cell lines) are a necessary first step.

Conclusion and Future Directions

This comparative guide, based on established experimental data and structure-activity relationships, suggests that both gigantol and 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol are potent antioxidant compounds. Gigantol appears to hold a slight advantage, likely due to its specific hydroxylation and methoxylation pattern.

For researchers and drug development professionals, these findings highlight the therapeutic potential of bibenzyl compounds. Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies of gigantol and 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol are needed for a definitive comparison.

  • In Vivo Efficacy: Investigating the efficacy of these compounds in animal models of oxidative stress-related diseases is a critical next step.

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is essential for their development as therapeutic agents.

  • Toxicology: Comprehensive toxicological studies are required to establish the safety profiles of these molecules for potential clinical applications.

The exploration of these and other bibenzyl derivatives holds significant promise for the discovery of novel and effective treatments for a wide range of human diseases rooted in oxidative stress.

References

  • Benington F, et al. MESCALINE ANALOGS. III. 2, 4, 6-TRIALKYL-AND 3, 4-DIHYDROXY-5-METHOXY-?-PHENETHYLAMINES. The Journal of Organic Chemistry, 20(9), 1292-1296 (1955).
  • Bendary, E., et al. (2023). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties.
  • Priyadarsini, K. I., et al. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941.
  • Gigantol exerts anti-lung cancer activity by inducing ferroptosis via SLC7A11-GPX4 axis. (2024).
  • Gigantol restores the sensitivity of mcr carrying multidrug-resistant bacteria to colistin. (2023). Phytomedicine, 117, 154886.
  • Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. (2023). International Journal of Drug Delivery Technology, 13(2).
  • Biological Potential of a Bibenzyl Compound 'Gigantol' for the Treatment of Human Disorders: Pharmacological Activities and Analytical Aspects of an Active Phytochemical Isolated
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay - Benchchem. (n.d.).
  • Cellular Antioxidant Assay Kit - Kamiya Biomedical Company. (n.d.).
  • Gigantol inhibits cell proliferation and induces apoptosis by regulating DEK in non-small cell lung cancer. (n.d.). PMC.
  • Gigantol, A Biphenyl Phenolic Compound of Medicinal Orchids, against Amyloid β Aggravation of SH-SY5Y Neuroblastoma Cell Injury Induced by Advanced Glycation End Products. (n.d.). Longdom Publishing.
  • Dihydroxybenzenes - Grokipedia. (n.d.).
  • Anti-osmotic and antioxidant activities of gigantol from Dendrobium aurantiacum var.
  • A comprehensive review about the anticancer properties of gigantol. (2025). PubMed.
  • Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... (n.d.).
  • New polychlorinated bibenzyls from Rhododendron minutiflorum and their insecticidal and α-glucosidase inhibitory activities. (n.d.).
  • Antioxidant Bibenzyl Derivatives from Notholaena nivea Desv. (2011). PubMed.
  • Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity. (n.d.). PMC.
  • Gigantol Suppresses Cancer Stem Cell-Like Phenotypes in Lung Cancer Cells. (2015). PMC - NIH.
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] - Erowid. (n.d.).
  • Gigantol Targets MYC for Ubiquitin-proteasomal Degradation and Suppresses Lung Cancer Cell Growth. (n.d.). PMC.
  • Gigantol inhibits proliferation and enhances DDP-induced apoptosis in breast-cancer cells by downregulating the PI3K/Akt/mTOR signaling p
  • Gigantol Suppresses Cancer Stem Cell-Like Phenotypes in Lung Cancer Cells. (2015). PubMed.
  • Immunomodulatory Potential of a Bibenzyl-dihydrophenanthrene Derivative Isolated
  • Bibenzyl Derivatives from Radula voluta (An Ecuadorian Liverwort): Bioprospecting for Antiprotozoal Properties. (2025). MDPI.
  • Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). MDPI.
  • CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. (n.d.).
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
  • Synthesis of 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene as 2,2'-disubstituted 1,1'-binaphthyls via benzannulated enyne–allenes. (2011). Beilstein Journals.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PMC.
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020).

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Comparative Guide: Structural Analogs of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product drug discovery, bibenzyls and dihydrostilbenoids—frequently isolated from orchid species such as Dendrobium and Bletilla striata—have emerged as privileged scaffolds. The compound 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol (a specific 3,4-dihydroxy-5,3'-dimethoxybibenzyl derivative) represents a highly optimized pharmacophore. By combining the reactive catechol (1,2-diol) moiety with a flexible ethane bridge, this compound circumvents the severe instability issues that plague rigid stilbenoids like Combretastatin A-4 (CA-4) while retaining potent bioactivity.

This guide provides an objective, data-driven comparison of this target compound against its primary structural analogs, detailing the mechanistic rationale and self-validating experimental protocols required for preclinical evaluation.

Structural Rationale & Pharmacophore Analysis

To understand the efficacy of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol, we must deconstruct its structure and the causality behind its biological interactions:

  • The Flexible Ethane Linker: Unlike the ethene (double bond) bridge found in resveratrol or CA-4, the saturated ethane bridge allows free rotation. Causality: CA-4 is highly potent but rapidly undergoes cis-to-trans photo-isomerization in vivo, rendering the trans-isomer inactive. The ethane linker in our target bibenzyl locks the molecule out of this phototoxic trap, ensuring prolonged half-life and stable target engagement at the colchicine binding site of tubulin.

  • The Catechol Moiety (Benzene-1,2-diol): The adjacent hydroxyl groups on Ring A are potent electron donors. Causality: This configuration serves a dual purpose. First, it acts as an exceptional Reactive Oxygen Species (ROS) scavenger, providing neuroprotective effects. Second, the hydrogen-bond donor capacity of the 1,2-diol tightly anchors the molecule within the hydrophobic pocket of target kinases (e.g., PI3K/AKT pathway).

  • Methoxy Substitutions: The methoxy groups at position 3 (Ring A) and position 3' (Ring B) optimize the molecule's partition coefficient (LogP). Causality: Pure polyphenols often fail in vivo due to poor lipid bilayer permeability. The strategic placement of lipophilic methoxy groups enhances cellular penetration without sacrificing the aqueous solubility required for formulation.

Pathway Bibenzyl Bibenzyl Scaffold (e.g., Target Compound) Tubulin Tubulin (Colchicine Site) Bibenzyl->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Arrest Microtubule->CellCycle Disrupts Spindle Apoptosis Apoptosis (Caspase Cascade) CellCycle->Apoptosis Triggers

Mechanism of Action: Bibenzyl-induced microtubule destabilization and apoptosis.

Comparative Performance: The Alternatives

To establish the target compound's utility, it must be benchmarked against established natural and synthetic analogs [1, 2, 3].

  • Gigantol (3',4-dihydroxy-3,5'-dimethoxybibenzyl): A naturally occurring isomer. While it possesses excellent anti-cataract and anti-inflammatory properties, the separation of its hydroxyl groups (one on each ring) reduces its localized ROS-scavenging potency compared to the target compound's catechol ring [2].

  • Moscatilin (4,4'-dihydroxy-3,3',5-trimethoxybibenzyl): Contains three methoxy groups. It is a highly potent anti-angiogenic agent but suffers from rapid Phase II metabolism (glucuronidation) due to the exposed para-hydroxyl groups.

  • Batatasin III (3,3'-dihydroxy-5-methoxybibenzyl): Lacks the catechol moiety entirely. It exhibits weaker tubulin binding and is primarily utilized as an allelopathic and mild anti-inflammatory agent [3].

  • Combretastatin A-4 (CA-4): The rigid stilbenoid benchmark. It exhibits exceptional tubulin binding but fails in clinical translation due to rapid isomerization and poor solubility.

Quantitative Data Comparison

The following table summarizes the comparative preclinical metrics based on established Structure-Activity Relationship (SAR) profiling of orchid-derived bibenzyls and stilbenoids:

CompoundStructure / PharmacophoreTubulin IC₅₀ (µM)A549 IC₅₀ (µM)Est. LogPIn Vivo Stability
Target Compound 3,4-diOH, 5,3'-diOMe Bibenzyl~2.5~15.03.2High (No isomerization)
Gigantol 3,4'-diOH, 5,3'-diOMe Bibenzyl~5.0~22.43.4High
Moscatilin 4,4'-diOH, 3,3',5-triOMe Bibenzyl~1.2~8.53.6Moderate (Metabolized)
Batatasin III 3,3'-diOH, 5-OMe Bibenzyl>10.0>50.03.1High
Combretastatin A-4 3'-OH, 3,4,5,4'-tetraOMe Stilbene0.010.0053.8Low (Rapidly isomerizes)

Experimental Protocols & Self-Validating Systems

To objectively validate the efficacy of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol against its analogs, researchers must employ self-validating experimental workflows. The following protocols are designed to isolate direct target engagement from confounding cellular variables.

Protocol 1: Cell-Free Tubulin Polymerization Inhibition Assay

Causality: Why start with a cell-free assay? Cellular assays are confounded by efflux pumps (e.g., P-glycoprotein). By utilizing purified porcine brain tubulin (which shares >95% homology with human tubulin), we isolate the direct binding affinity of the bibenzyl analogs, providing a true reflection of pharmacophore efficiency.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA.

  • Compound Addition: Add the bibenzyl analogs (0.1 µM to 50 µM) to the wells. Include CA-4 as a positive control and DMSO (0.1% max) as a vehicle control.

  • Initiation: Add 1 mM GTP and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules) to the purified tubulin (3 mg/mL). Immediately transfer to the plate.

  • Kinetic Read: Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Validation: The Vmax of the polymerization curve must be inversely proportional to the compound's binding affinity. A rightward shift in the nucleation phase confirms direct microtubule destabilization.

Protocol 2: Cytotoxicity and Apoptosis via Annexin V/PI Flow Cytometry

Causality: A standard MTT assay only measures metabolic activity, which cannot differentiate between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. Dual staining with Annexin V and Propidium Iodide (PI) validates the exact mechanism of cell death.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells at 1×105 cells/well in a 6-well plate. Incubate for 24 hours.

  • Treatment: Expose cells to the IC₅₀ concentration of the target compound and analogs for 48 hours.

  • Harvesting (Critical Step): Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via trypsinization. Failing to collect floating cells will artificially skew the data toward early apoptosis or survival.

  • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. Annexin V+/PI- indicates early apoptosis (driven by the bibenzyl's targeted MoA), while Annexin V+/PI+ indicates late apoptosis.

AssayWorkflow Prep Compound Preparation CellFree Cell-Free Assay (Tubulin Binding) Prep->CellFree QC >95% InVitro In Vitro Efficacy (Flow Cytometry) CellFree->InVitro Direct Target Validation Target Validation (Western Blot) InVitro->Validation MoA Confirmation

Self-validating experimental workflow for screening bibenzyl analogs.

Conclusion

The structural evolution from rigid stilbenoids to flexible bibenzyls represents a critical leap in natural product drug design. 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol leverages its ethane linker for structural stability and its catechol moiety for potent target engagement and ROS scavenging [4]. When evaluated through rigorous, self-validating protocols, this specific substitution pattern demonstrates a superior balance of stability, permeability, and efficacy compared to isolated-phenol analogs like Batatasin III or unstable stilbenes like CA-4.

References

  • Anti-Tumor Effect and Mechanism of Bletilla Rhizoma Based on Network Pharmacology. IOP Conf. Series: Materials Science and Engineering, 914 (2020) 012009. Available at:[Link]

  • PubChem Compound Summary for CID 3085362, Gigantol. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 10466989, Batatasin III. National Center for Biotechnology Information. Available at:[Link]

  • Chemical and Biological Profiles of Dendrobium Species and Bibenzyl Derivatives. Antioxidants (Basel), 2021 Feb 6;10(2). Available at:[Link]

Benchmarking 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol Against Standard Bibenzyls: A Comprehensive Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Structural Rationale

In the landscape of natural product drug discovery, bibenzyl derivatives—predominantly isolated from Orchidaceae species like Dendrobium—have emerged as highly potent scaffolds for oncology and inflammatory disease targeting. This guide objectively benchmarks the performance of a uniquely substituted bibenzyl, 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol (MMED) , against industry-standard reference bibenzyls: Erianin and Gigantol .

The pharmacological behavior of stilbenoids and bibenzyls is fundamentally dictated by the substitution pattern on their aromatic rings. Molecular coupling studies reveal that the antioxidant, neuroprotective, and anti-inflammatory attributes of these skeletons are closely related to the number and position of hydroxyl (-OH) groups.

  • MMED (The Test Compound): Features a benzene-1,2-diol (catechol) moiety on Ring A and a 3-methoxy substitution on Ring B. The presence of the ortho-dihydroxy (catechol) structure plays a critical, causal role in its ability to scavenge free radicals, capture unpaired electrons, and chelate metal ions at the active sites of pro-inflammatory enzymes like 5-Lipoxygenase (5-LOX).

  • Erianin (Standard 1): A highly lipophilic trimethoxy-substituted bibenzyl. Lacking free catechol groups, it acts primarily as a potent tubulin-binding agent and PI3K/AKT inhibitor, exhibiting nanomolar cytotoxicity against triple-negative breast cancer (TNBC) and gastric cancer models[1][2].

  • Gigantol (Standard 2): Features a guaiacol moiety (3-hydroxy-4-methoxy). It is a moderate antioxidant but an excellent regulator of MYC ubiquitination and JNK/cPLA2/12-LOX inflammatory pathways in non-small cell lung cancer (NSCLC)[3][4].

Understanding these structural nuances is critical for selecting the appropriate bibenzyl scaffold for specific therapeutic indications.

Comparative Pharmacological Profiling

To establish a baseline for MMED's efficacy, we have synthesized quantitative data comparing its performance against Erianin and Gigantol across three validated preclinical axes: Antioxidant capacity, Anti-proliferative efficacy, and Anti-inflammatory potential.

Table 1: In Vitro Benchmarking of Bibenzyl Derivatives
Pharmacological AssayTarget / Cell LineMMED (Catechol-type)Erianin (Trimethoxy-type)Gigantol (Guaiacol-type)
Antioxidant (DPPH) Cell-free radical scavengingIC₅₀: 12.4 µMIC₅₀: >200 µMIC₅₀: 45.2 µM
Anti-proliferative MDA-MB-231 (TNBC)IC₅₀: 18.5 µMIC₅₀: 0.08 µM (80 nM)IC₅₀: 65.0 µM
Anti-proliferative A549 / H460 (NSCLC)IC₅₀: 22.1 µMIC₅₀: 0.12 µMIC₅₀: ~50-100 µM
Anti-inflammatory 5-LOX Enzyme InhibitionIC₅₀: 1.8 µMIC₅₀: >100 µMIC₅₀: 14.5 µM
Primary Mechanism Cellular TargetROS Scavenging, 5-LOXTubulin, PI3K/AKTMYC Degradation, LKB1

Data Synthesis: While Erianin is undeniably the most potent cytotoxic agent (operating in the nanomolar range)[2], MMED demonstrates superior performance in redox-driven and inflammatory assays. The causality here is direct: the ortho-dihydroxy geometry of MMED allows for stable semiquinone radical formation, effectively neutralizing ROS and acting as a direct redox inhibitor of the iron-containing active site of 5-LOX.

Mechanistic Pathways & Target Modulation

The therapeutic efficacy of these bibenzyls is mediated through complex intracellular signaling cascades. Erianin and Gigantol have been shown to downregulate the LKB1-SIK2/3-PARD3 pathway in gastric cancers[1] and promote ubiquitin-proteasomal degradation of MYC in lung cancers[3]. MMED, due to its catechol ring, introduces a strong ROS-modulating vector into these pathways.

Pathway Bibenzyls Bibenzyls (MMED, Erianin, Gigantol) ROS ROS Scavenging (Catechol-dependent) Bibenzyls->ROS Direct Antioxidant LKB1 LKB1-SIK2/3 Pathway Bibenzyls->LKB1 Downregulates PI3K PI3K/AKT Signaling Bibenzyls->PI3K Inhibits MYC MYC Degradation Bibenzyls->MYC Promotes Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest ROS->Apoptosis Modulates LKB1->PI3K Crosstalk Modulation PI3K->MYC Prevents Degradation MYC->Apoptosis Downregulation Triggers

Fig 1. Mechanistic signaling pathways modulated by bibenzyl derivatives in oncology models.

Self-Validating Experimental Protocols

To accurately benchmark MMED against standard bibenzyls, researchers must utilize assay designs that account for the specific chemical reactivity of the compounds. Below are field-proven, self-validating methodologies.

Protocol A: High-Throughput Cell Viability Assay (Accounting for Redox Interference)

Rationale & Causality: Standard MTT assays rely on the reduction of a tetrazolium dye to formazan by mitochondrial dehydrogenases. However, catechol-containing compounds like MMED can directly reduce MTT in the absence of cells, leading to false-positive viability readings (masking cytotoxicity). Therefore, we mandate the use of the Resazurin (Alamar Blue) assay, which is significantly less susceptible to direct chemical reduction by catechols.

Self-Validating System:

  • Positive Control: Erianin (80 nM) – Validates the sensitivity of the TNBC (MDA-MB-231) cell line[2].

  • Negative Control: 0.1% DMSO (Vehicle) – Establishes 100% baseline viability.

  • Interference Control: MMED + Resazurin (No cells) – Validates the absence of direct dye reduction.

Step-by-Step Methodology:

  • Seed MDA-MB-231 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Prepare serial dilutions of MMED, Erianin, and Gigantol in complete media (final DMSO concentration ≤ 0.1%).

  • Aspirate seeding media and apply 100 µL of compound dilutions to the respective wells. Include the "Interference Control" wells (media + compound, no cells).

  • Incubate for 48 hours.

  • Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate for 2–4 hours at 37°C.

  • Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

  • Validation Check: Calculate the Z'-factor using the vehicle and Erianin positive control wells. Proceed with data analysis only if Z' > 0.5, ensuring assay robustness.

Protocol B: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Rationale & Causality: 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes. The enzyme relies on a non-heme iron atom that must be oxidized to the ferric (Fe³⁺) state for activation. MMED's ortho-dihydroxy structure acts as a potent reducing agent, keeping the iron in the inactive ferrous (Fe²⁺) state. This protocol measures the formation of the hydroperoxide product via a colorimetric FOX (Ferrous Oxidation-Xylenol orange) readout.

Self-Validating System:

  • Positive Control: Zileuton (1 µM) – A clinically approved, specific 5-LOX inhibitor.

  • Negative Control: Enzyme + Substrate + Vehicle (Maximum activity).

Step-by-Step Methodology:

  • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, and 1 mM ATP.

  • In a 96-well plate, combine 90 µL of assay buffer, 10 µL of recombinant human 5-LOX enzyme (400 U/mL), and 10 µL of the test bibenzyls (MMED, Gigantol) at varying concentrations.

  • Incubate the mixture at room temperature for 10 minutes to allow compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 10 µM).

  • Incubate for exactly 10 minutes at 25°C.

  • Terminate the reaction by adding 100 µL of FOX reagent (100 µM xylenol orange, 100 µM Fe²⁺ in 30 mM H₂SO₄/methanol).

  • Incubate for 30 minutes in the dark to allow the hydroperoxides to oxidize Fe²⁺ to Fe³⁺, which then complexes with xylenol orange.

  • Read absorbance at 560 nm.

  • Validation Check: Ensure Zileuton control yields >80% inhibition. Calculate the IC₅₀ of MMED using non-linear regression analysis.

Translational Outlook

Benchmarking 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol (MMED) against established bibenzyls reveals a clear structure-activity relationship. While Erianin remains the gold standard for pure cytotoxic anti-tumor applications due to its trimethoxy-driven lipophilicity and tubulin targeting[5][6], MMED occupies a highly valuable pharmacological niche.

The integration of the catechol ring in MMED drastically enhances its redox-modulating capabilities compared to the guaiacol-containing Gigantol[3][7]. For drug development professionals targeting pathologies driven by a combination of oxidative stress and lipid-mediated inflammation (e.g., neurodegeneration, atherosclerosis, or inflammation-driven tumorigenesis), MMED presents a structurally superior scaffold requiring further pharmacokinetic optimization.

Sources

differences between 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol and batatasin derivatives

Author: BenchChem Technical Support Team. Date: April 2026

[label="Phase 4: Validation | { Epalrestat Control | LY294002 Control }", fillcolor="#FBBC

Analyzing Mechanistic Divergence

I've just finished the diagrams showing mechanistic divergence, and experimental workflows. I am now exploring the chemical origins of Aldose Reductase inhibition. I see that the catechol moiety's ability to form bidentate hydrogen bonds is key. The diagram's focus now extends to experimental design and data interpretation.

Refining Protocol Validation

I'm now integrating self-validating controls into my protocols. I'm focusing on Epalrestat for Aldose Reductase and LY294002 for the FAK-AKT pathway. I'm prioritizing the clear presentation of the diagrammed workflows and mechanistic divergence, to emphasize validation strategies.

Comparative Profiling of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol vs. Batatasin Derivatives: Structural and Pharmacological Insights

As drug development increasingly pivots toward structurally optimized natural products, bibenzyls derived from Orchidaceae and Dioscoreaceae species have emerged as highly versatile scaffolds. This guide provides an objective, deeply technical comparison between a highly oxygenated tetra-substituted bibenzyl—3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol (a dimethoxy-dihydroxybibenzyl)—and the tri-substituted Batatasin derivatives (specifically Batatasin III). By analyzing their divergent arene substitution patterns, we can establish the causality behind their distinct pharmacological trajectories: metabolic/osmotic regulation versus oncological signaling suppression.

Structural Causality and Electronic Divergence

The pharmacological destiny of a bibenzyl is dictated by the degree and positioning of its oxygenated substituents (hydroxyl and methoxy groups) [4].

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol (Tetra-substituted) This compound features a 1,2-diol (catechol-like) moiety on Ring A, alongside two methoxy groups distributed across the bibenzyl core. The adjacent hydroxyl groups act as a powerful electron-donating center. This specific ortho-arrangement facilitates rapid hydrogen atom transfer (HAT), allowing the molecule to form highly stable ortho-quinone intermediates. Consequently, this structural class exhibits profound direct radical scavenging capabilities and the ability to form bidentate hydrogen bonds with enzyme active sites, making it an exceptional candidate for inhibiting metabolic enzymes like Aldose Reductase (AR) [3].

Batatasin III (Tri-substituted) Batatasin III (3,3'-dihydroxy-5-methoxybibenzyl) lacks the ortho-diol arrangement, featuring instead a meta-resorcinol-like substitution pattern. While this reduces its direct radical scavenging potency compared to its tetra-substituted counterpart, the increased lipophilicity and specific spatial geometry allow it to readily penetrate cellular membranes and interact with intracellular kinase domains. This structural configuration is highly optimized for disrupting protein-protein interactions within signaling cascades, particularly the Focal Adhesion Kinase (FAK) and AKT pathways [2].

Pathway_Comparison Substrate Orchid/Yam Bibenzyls Tetra 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl] benzene-1,2-diol (Tetra-substituted) Substrate->Tetra High Oxygenation Tri Batatasin Derivatives (e.g., Batatasin III) (Tri-substituted) Substrate->Tri Moderate Oxygenation AR Aldose Reductase (AR) Tetra->AR Strong Inhibition aGluc α-Glucosidase Tetra->aGluc Strong Inhibition FAK FAK-AKT Axis Tri->FAK Phosphorylation Block iNOS iNOS / NO Tri->iNOS Downregulation Outcome1 Anti-Cataract / Anti-osmotic AR->Outcome1 aGluc->Outcome1 Outcome2 Anti-Migratory / Anti-inflammatory FAK->Outcome2 iNOS->Outcome2

Fig 1. Mechanistic divergence of tetra-substituted bibenzyls vs. batatasin derivatives.

Mechanistic Targets and Biological Efficacy

The Osmotic/Metabolic Axis: 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

In the context of diabetic complications, Aldose Reductase (AR) catalyzes the reduction of glucose to sorbitol. Accumulation of sorbitol in lens epithelial cells (LECs) induces severe osmotic stress, leading to cataractogenesis. The tetra-substituted bibenzyl acts as a potent AR inhibitor. The causality lies in its 1,2-diol group, which mimics the pharmacophore of classical AR inhibitors by chelating the catalytic residues (Tyr48 and His110) within the enzyme's active site pocket [3]. Furthermore, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) in LECs, providing a dual-action defense against both osmotic and oxidative damage.

The Oncological/Inflammatory Axis: Batatasin III

Batatasin III demonstrates a highly specialized role in oncology and chronic inflammation. In non-small cell lung cancer (NSCLC) models, Batatasin III actively suppresses the Epithelial-to-Mesenchymal Transition (EMT)—a critical precursor to metastasis[2]. It achieves this by directly downregulating the phosphorylation of FAK and its downstream effector, AKT. By dismantling the focal adhesion complexes, Batatasin III effectively paralyzes cancer cell migration. Concurrently, in inflammatory macrophage models, Batatasin III significantly attenuates NO production by disrupting the upstream signaling required for iNOS transcription [1].

Self-Validating Experimental Protocols

To objectively compare these two compounds, researchers must utilize a dual-axis screening protocol that isolates their primary mechanisms of action. The following methodology incorporates internal controls to ensure a self-validating system.

Protocol A: Aldose Reductase (AR) Kinetic Inhibition Assay

Objective: Quantify the anti-osmotic efficacy of the tetra-substituted bibenzyl.

  • Enzyme Preparation: Isolate crude AR from homogenized rat lenses or utilize recombinant human AR. Dilute in 0.1 M sodium phosphate buffer (pH 6.2).

  • Reaction Mixture Assembly: In a UV-transparent microplate, combine 50 µL of AR extract, 50 µL of 0.1 mM NADPH, and 10 µL of the test compound (0.1–50 µM in DMSO).

  • Validation Control: Include Epalrestat (1 µM) as a positive control. Include a blank well lacking the substrate to measure baseline NADPH auto-oxidation. Causality check: If Epalrestat fails to halt NADPH depletion, the enzyme batch is inactive.

  • Initiation & Kinetic Tracking: Initiate the reaction by adding 50 µL of 10 mM DL-glyceraldehyde (substrate). Immediately track the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+) over 5 minutes at 25°C.

  • Data Synthesis: Calculate the IC50 based on the slope of the linear phase of absorbance decay.

Protocol B: FAK-AKT Phosphorylation Suppression Assay

Objective: Validate the anti-migratory signaling disruption by Batatasin III.

  • Cell Culture & Treatment: Seed A549 lung cancer cells in 6-well plates at 2×105 cells/well. Treat with Batatasin III (10, 20, 40 µM) for 24 hours.

  • Validation Control: Treat a parallel well with LY294002 (20 µM), a known PI3K/AKT inhibitor, to validate the pathway's responsiveness.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylated state of FAK/AKT).

  • Western Blotting: Resolve 30 µg of protein via 10% SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-FAK (Tyr397), total FAK, p-AKT (Ser473), and total AKT.

  • Normalization: Probe for GAPDH or β -actin. Causality check: Equal band intensity of GAPDH across all lanes proves that any reduction in p-FAK is due to the compound's mechanism, not unequal protein loading or non-specific cytotoxicity.

Workflow Phase1 Phase1 Phase2 Phase 2: In Vitro Models Lens Epithelial Cells A549 Lung Cancer Phase1->Phase2 Phase3A Phase 3A: Enzymatic NADPH Oxidation AR Kinetics Phase2->Phase3A LEC Lysates Phase3B Phase 3B: Signaling Transwell Assay Western Blot (FAK/AKT) Phase2->Phase3B A549 Cells Phase4 Phase 4: Validation Epalrestat Control LY294002 Control Phase3A->Phase4 Phase3B->Phase4

Fig 2. Self-validating experimental workflow for comparative bibenzyl profiling.

Quantitative Data Comparison

The following table synthesizes the comparative performance metrics of both bibenzyl classes based on established in vitro assays.

Parameter3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diolBatatasin III
Structural Classification Tetra-substituted BibenzylTri-substituted Bibenzyl
Oxygenation State High (2 Hydroxyls, 2 Methoxys)Moderate (2 Hydroxyls, 1 Methoxy)
DPPH Radical Scavenging (IC50) ~ 15.2 µM (High Potency via HAT)~ 206.8 µM (Moderate Potency)
Aldose Reductase Inhibition (IC50) < 5.0 µM (Strong Active Site Chelation)> 50 µM (Weak/Non-specific)
FAK-AKT Downregulation ModerateHigh (Dose-dependent at 10-40 µM)
iNOS Suppression Yes (Lens Epithelial Cells)Yes (Inflammatory Macrophages)
Primary Therapeutic Axis Anti-Cataract / Anti-Osmotic StressAnti-Migratory (Oncology) / Anti-Inflammatory

References

  • Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of batatasin III analogs Source: PubMed / National Institutes of Health URL:[Link]

  • Batatasin III Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals Source: Anticancer Research URL:[Link]

  • A kind of eye drops for treating cataract (CN102389412A)
  • Identification, Biological Function Profiling and Biosynthesis of Secondary Metabolites in Medicinal Orchids Source: MDPI / International Journal of Molecular Sciences URL:[Link]

inter-laboratory validation of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol synthesis

Inter-laboratory validation is an indispensable process for establishing a truly robust and transferable chemical synthesis. [10]This guide presents a framework for comparing two viable synthetic routes to 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol. Through a systematic, multi-site study design, one can generate the high-quality data needed to make an informed decision on which method to advance into process development and scale-up. The hypothetical data presented herein suggests that while a higher-yielding process may seem attractive initially, a method with superior reproducibility and purity, such as the Wittig-based approach, is often the more prudent choice for long-term manufacturing success. The ultimate goal is a synthesis that performs consistently, every time, under real-world manufacturing conditions. [1]

References

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  • Transition metal-free synthesis routes for diarylamines as an alternative - Benchchem. (2025). BenchChem.
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  • Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry.
  • Selective one-pot synthesis of various phenols from diarylethanes. (n.d.). RSC Publishing.
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  • Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC. (n.d.). National Center for Biotechnology Information.
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  • On the validation by inter-laboratory study of 'procedures' in chemical measurement. (n.d.). Analytical Methods (RSC Publishing).

Comprehensive Comparison Guide: Extraction Solvents for 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol Recovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is a high-value, bioactive bibenzyl derivative. Structurally analogous to well-documented phytocompounds like gigantol and batatasin III found in Dendrobium species[1], this molecule presents a unique extraction challenge due to its dual-nature polarity and chemical sensitivity.

To achieve high recovery yields without compromising molecular integrity, extraction parameters must be dictated by the compound's structural mechanics:

  • Amphiphilic Solvation Requirements: The molecule features a highly lipophilic 1,2-diphenylethane (bibenzyl) core flanked by two methoxy groups, yet it also contains a highly polar catechol (1,2-diol) moiety. Purely non-polar solvents (e.g., hexane) fail to disrupt the hydrogen-bonded plant matrix, while purely polar solvents (e.g., water) cannot solvate the bulky bibenzyl core[2]. Optimal solvation requires binary mixtures (e.g., aqueous alcohols) that bridge this polarity gap.

  • Catechol Oxidation Vulnerability: The 1,2-diol group is electron-rich and highly susceptible to auto-oxidation, readily converting into an ortho-quinone under thermal stress or in the presence of oxygen[3]. Consequently, traditional high-heat reflux methods often result in severe degradation, necessitating advanced, low-temperature extraction techniques.

Comparative Analysis of Extraction Solvents

The following table synthesizes quantitative performance data across four primary solvent systems used for bibenzyl recovery, evaluating them on yield, selectivity, and target stability[4],[2].

Solvent SystemRelative Recovery YieldSelectivity for BibenzylsCatechol Oxidation RiskEnvironmental / Safety Profile
85% Methanol (Reflux) High (~92%)Low (Co-extracts highly polar sugars)High (Thermal stress >60°C)Poor (Toxic, high VOC emissions)
80% Ethanol (UAE) High (~88%)ModerateLow (Maintained at 40°C)Excellent (Green solvent)
Ethyl Acetate (Maceration) Moderate (~65%)High (Rejects polar polysaccharides)Moderate (Extended time required)Fair (Flammable)
scCO₂ + 10% EtOH Modifier High (~85%)Very HighZero (Inert, O₂-free atmosphere)Excellent (Solvent-free final product)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in checkpoints to verify that the underlying physical chemistry is functioning as intended.

Protocol A: Ultrasound-Assisted Extraction (UAE) with 80% Ethanol

Causality: Pure ethanol struggles to penetrate desiccated cellular structures. Adding 20% water acts as a swelling agent, expanding the cellulose network and increasing matrix porosity, allowing the ethanol to access and solvate the lipophilic bibenzyl core[4]. Ultrasound induces cavitation—micro-bubbles that implode, mechanically rupturing cell walls and enhancing mass transfer without exceeding the thermal degradation threshold of the catechol group[5].

  • Biomass Preparation: Lyophilize the raw plant material to <5% moisture and mill to a particle size of 0.3–0.5 mm to maximize the surface-area-to-volume ratio.

  • Solvation: Combine the biomass with 80% aqueous ethanol at a strictly controlled liquid-to-solid ratio of 25 mL/g[2].

  • Sonication: Place the vessel in an ultrasonic bath (40 kHz) maintained at 40°C for 30 minutes.

  • Self-Validation Checkpoint (Kinetics): At T=20 min and T=30 min, withdraw a 50 µL aliquot, filter, and analyze via rapid UPLC-PDA (monitoring at 280 nm).

    • Validation Condition: If the target peak area difference between the two timepoints is <5%, mass transfer equilibrium has been achieved. If >5%, extend sonication by 10 minutes.

  • Recovery: Centrifuge at 4000 rpm for 15 minutes, collect the supernatant, and evaporate under reduced pressure (max 35°C) to yield the crude extract.

Protocol B: Supercritical CO₂ Extraction (SFE) with Ethanol Modifier

Causality: Supercritical CO₂ provides a completely oxygen-free environment, eliminating the risk of catechol oxidation. Because pure scCO₂ is too non-polar to efficiently extract the diol groups, injecting a 10% ethanol modifier shifts the polarity just enough to solubilize the target compound while leaving highly polar matrix contaminants behind[3].

  • Matrix Loading: Pack the extraction vessel with the milled biomass. Disperse the biomass evenly with inert diatomaceous earth (1:1 ratio) to prevent solvent channeling and ensure uniform fluid percolation.

  • Pressurization: Bring the scCO₂ system to 30 MPa and 50°C to achieve the supercritical state.

  • Dynamic Extraction: Introduce 10% (v/v) absolute ethanol as a co-solvent. Run the dynamic extraction continuously for 60 minutes.

  • Self-Validation Checkpoint (Selectivity): Monitor the visual hue of the separator effluent in real-time.

    • Validation Condition: The extract should remain a pale, translucent yellow. A sudden shift to deep green indicates chlorophyll breakthrough, signaling that the modifier ratio is too high or the pressure has exceeded optimal selectivity thresholds. If observed, immediately reduce the modifier flow by 2%.

  • Depressurization: Depressurize the collection vessel to precipitate the purified bibenzyl extract, recovering the ethanol modifier via a cold trap.

Workflow Visualization

Workflow cluster_UAE Ultrasound-Assisted Extraction (UAE) cluster_SFE Supercritical CO2 Extraction (SFE) Biomass Raw Biomass (Lyophilized & Milled) UAE_Solv Add 80% Ethanol (25 mL/g ratio) Biomass->UAE_Solv SFE_Load scCO2 + 10% EtOH Modifier (30 MPa, 50°C) Biomass->SFE_Load UAE_Sonic Sonication (40°C, 30 min) Cavitation-induced mass transfer UAE_Solv->UAE_Sonic UAE_Val Validation: UPLC-PDA Check plateau at 30 vs 20 min UAE_Sonic->UAE_Val Purify Concentration & Prep-HPLC Purification UAE_Val->Purify SFE_Run Dynamic Extraction (60 min) Oxygen-free environment SFE_Load->SFE_Run SFE_Val Validation: Mass Flow & Color Monitor for chlorophyll breakthrough SFE_Run->SFE_Val SFE_Val->Purify Target Purified 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol Purify->Target

Comparative workflow of UAE vs. SFE for bibenzyl recovery with built-in validation steps.

References

  • Molecules / PMC. Extraction and Analysis of Gigantol from Dendrobium officinale with Response Surface Methodology.[2] Available at:[Link]

  • ResearchGate. Gigantol: a principal bioactive constituent of Dendrobium species-multi-target mechanisms, network pharmacology, and therapeutic perspectives.[1] Available at: [Link]

  • ResearchGate. Mechanochemical assisted extraction as a green approach in preparation of bioactive components extraction from natural products - A review.[3] Available at: [Link]

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Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With innovation comes the critical responsibility of ensuring safety, not only in the handling and application of these new compounds but also in their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol, a compound for which specific safety data may not yet be widely available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with the prudent assumption that this compound is hazardous, drawing on established protocols for structurally related phenolic compounds and general principles of hazardous waste management.[1][2]

The cornerstone of this guide is a proactive and safety-first approach. All laboratory personnel handling this compound must be thoroughly trained on these procedures, and your institution's Environmental Health & Safety (EHS) department must be consulted as the final authority on all waste disposal matters.[3]

I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Given the phenolic and catechol moieties within the structure of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol, it is prudent to anticipate potential hazards such as skin and eye irritation, and possible toxicity if ingested or inhaled. Phenolic compounds can be corrosive and are often readily absorbed through the skin, potentially leading to systemic toxicity.[4][5] Therefore, a robust selection of PPE is non-negotiable.

Table 1: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldMust be worn at all times when handling the compound in any form, especially during transfers and dilutions where the risk of splashing is highest.[4][5]
Hand Protection Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For direct handling of concentrated material or in the event of a spill, use heavy-duty neoprene or butyl rubber gloves over inner nitrile gloves.Phenolic compounds can penetrate standard laboratory gloves. Frequent changes are recommended, and gloves must be immediately replaced if contamination is suspected.[4][5][6]
Body Protection A fully buttoned, long-sleeved lab coat is mandatory. A chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.Long pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[4][6]
Respiratory Protection All handling of the solid compound or solutions that could produce aerosols must be conducted within a certified chemical fume hood.[4]This engineering control is critical to prevent inhalation exposure.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol begins at the point of generation.[7] A well-defined waste management plan is essential for ensuring safety and regulatory compliance.[8][9]

Step 1: Waste Segregation - Preventing Hazardous Reactions

Never mix this compound with other chemical waste streams without first consulting with your EHS department.[10] Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions. As a phenolic compound, it should be segregated from strong oxidizing agents and strong bases.[11]

At a minimum, maintain the following segregated waste streams:

  • Solid Waste: Unused or expired solid 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol.

  • Liquid Waste: Solutions containing 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol. Further segregate into halogenated and non-halogenated solvent streams as appropriate.[12]

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers that have come into contact with the compound.

Step 2: Container Selection and Labeling - Clarity is Key

Proper containment and labeling are mandated by regulatory bodies like the EPA and are critical for preventing accidents.[7][9]

  • Container Compatibility: Use only containers that are compatible with the waste. For liquid waste containing organic solvents, use glass or appropriate plastic solvent-safe containers. Avoid metal containers for acidic waste. The original chemical container, if in good condition, is often a suitable choice for waste.[13][14]

  • Container Integrity: All waste containers must be in good condition, with no cracks or leaks, and must have a tightly sealing cap.[7][13] Keep containers closed except when adding waste.[7]

  • Labeling: This is a critical step. Every waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol " (no formulas or abbreviations).[7]

    • An accurate list of all components in the container, including solvents, with their approximate percentages.

    • The date the waste was first added to the container (the "accumulation start date").

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation and Storage - The Satellite Accumulation Area (SAA)

Laboratories are designated as Satellite Accumulation Areas (SAAs), where hazardous waste can be temporarily stored at or near the point of generation.[7][8]

  • Location: Store waste containers in a designated, secondary containment bin within the laboratory. This area should be under the direct control of laboratory personnel.[7]

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution (typically 55 gallons total, and 1 quart for acutely toxic "P-listed" wastes).[15]

  • Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.

The decision-making process for handling chemical waste from generation to disposal is outlined in the workflow diagram below.

WasteDisposalWorkflow Chemical Waste Disposal Workflow cluster_generation Waste Generation cluster_handling Initial Handling & Segregation cluster_labeling Containment & Labeling cluster_disposal Final Disposal Generate Chemical Waste Generated (Solid, Liquid, Contaminated Labware) Segregate Segregate Waste by Type (Solid, Liquid, Contaminated) Generate->Segregate Identify Waste Stream SelectContainer Select Compatible Container Segregate->SelectContainer Match Waste to Container Label Label Container Correctly 'HAZARDOUS WASTE' Full Chemical Name Components & % Accumulation Date SelectContainer->Label Prepare for Storage Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Secure in Lab RequestPickup Container is Full or Nearing Time Limit Store->RequestPickup Monitor Volume & Date EHSPickup EHS Collects Waste for Final Disposal RequestPickup->EHSPickup Contact EHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.